Azelastine-d3
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
4-[(4-chlorophenyl)methyl]-2-[1-(trideuteriomethyl)azepan-4-yl]phthalazin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3O/c1-25-13-4-5-18(12-14-25)26-22(27)20-7-3-2-6-19(20)21(24-26)15-16-8-10-17(23)11-9-16/h2-3,6-11,18H,4-5,12-15H2,1H3/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBUVEWMHONZEQD-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(CC1)N2C(=O)C3=CC=CC=C3C(=N2)CC4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1CCCC(CC1)N2C(=O)C3=CC=CC=C3C(=N2)CC4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Azelastine-d3: A Technical Guide to its Chemical Structure and Isotopic Labeling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical structure and isotopic labeling of Azelastine-d3. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and bioanalytical studies. This document details the structural characteristics, quantitative data, and common experimental applications of this stable isotope-labeled internal standard.
Introduction to Azelastine (B1213491) and its Isotopic Labeling
Azelastine is a second-generation antihistamine and mast cell stabilizer used to treat allergic rhinitis and conjunctivitis.[1][2] It acts as a potent and selective antagonist of the histamine (B1213489) H1 receptor.[3] In pharmacokinetic and bioequivalence studies, a stable isotope-labeled internal standard is crucial for accurate quantification of the drug in biological matrices. This compound is the deuterium-labeled analog of Azelastine, where three hydrogen atoms on the N-methyl group of the azepane ring are replaced with deuterium (B1214612) atoms. This mass shift allows for its differentiation from the unlabeled drug in mass spectrometry-based assays, without significantly altering its chemical and physical properties.
Chemical Structures of Azelastine and this compound
The chemical structure of Azelastine is characterized by a phthalazinone core, a 4-chlorobenzyl group, and a 1-methylazepan-4-yl moiety.[4] In this compound, the isotopic labeling is specifically on the methyl group attached to the nitrogen of the azepane ring.
Quantitative Data
The table below summarizes the key quantitative data for both Azelastine and this compound, providing a clear comparison of their chemical properties.
| Property | Azelastine | This compound |
| Molecular Formula | C₂₂H₂₄ClN₃O[4] | C₂₂H₂₁D₃ClN₃O |
| Molecular Weight | 381.90 g/mol [5] | 385.91 g/mol [6] |
| Accurate Mass | 381.16079 Da[4] | 385.183 Da[6] |
| CAS Number | 58581-89-8[4] | 117078-69-0[6] |
Experimental Protocols and Applications
This compound is primarily utilized as an internal standard in bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of Azelastine in biological samples such as human plasma.[7][8]
General Protocol for Quantification of Azelastine in Human Plasma using LC-MS/MS
A validated LC-MS/MS method for the determination of Azelastine in human plasma typically involves the following steps:
-
Sample Preparation:
-
Aliquots of human plasma are mixed with this compound as the internal standard.
-
Protein precipitation is performed by adding a solvent like acetonitrile.
-
The sample is vortexed and then centrifuged to pellet the precipitated proteins.
-
The supernatant is collected for analysis.
-
-
Chromatographic Separation:
-
The prepared sample is injected into a high-performance liquid chromatography (HPLC) system.
-
The mobile phase often consists of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium (B1175870) acetate).[7][8]
-
-
Mass Spectrometric Detection:
-
The eluent from the HPLC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.[7]
-
Detection is performed using Multiple Reaction Monitoring (MRM).
-
The MRM transitions monitored are typically m/z 382.2 → 112.2 for Azelastine and a corresponding mass-shifted transition for this compound.[7]
-
-
Data Analysis:
-
The peak area ratio of Azelastine to this compound is calculated.
-
A calibration curve is generated by plotting the peak area ratios of known concentrations of Azelastine.
-
The concentration of Azelastine in the unknown samples is determined from the calibration curve.
-
Mechanism of Action and Signaling Pathway
Azelastine exerts its therapeutic effect by acting as an antagonist at the histamine H1 receptor. The binding of histamine to the H1 receptor, a G-protein coupled receptor (GPCR), activates the Gq/11 protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This signaling cascade ultimately results in the physiological effects of histamine, such as smooth muscle contraction and increased vascular permeability. Azelastine competitively inhibits the binding of histamine to the H1 receptor, thereby blocking this downstream signaling pathway.
References
- 1. Azelastine. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Topical azelastine reduces eosinophil activation and intercellular adhesion molecule-1 expression on nasal epithelial cells: an antiallergic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Azelastine | C22H24ClN3O | CID 2267 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Azelastine - Wikipedia [en.wikipedia.org]
- 6. Azelastine-13C,d3 | CAS | LGC Standards [lgcstandards.com]
- 7. Determination of Azelastine in Human Plasma by Validated Liquid Chromatography Coupled to Tandom Mass Spectrometry (LC-ESI/MS/MS) for the Clinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jcpjournal.org [jcpjournal.org]
- 9. Method validation and characterization of stress degradation products of azelastine hydrochloride using LC-UV/PDA and LC-Q/TOF-MS studies - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis and Purification of Azelastine-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification methods for Azelastine-d3, a deuterated analog of the potent H1-receptor antagonist, Azelastine. This document is intended to serve as a valuable resource for researchers and professionals involved in drug development, medicinal chemistry, and isotopic labeling.
Introduction
Azelastine is a second-generation antihistamine widely used for the treatment of allergic rhinitis and conjunctivitis. The introduction of deuterium (B1214612) at specific molecular positions can offer significant advantages in drug development, primarily by altering the pharmacokinetic profile of the parent molecule. This alteration, known as the kinetic isotope effect, can lead to a slower rate of metabolism, potentially resulting in a longer half-life, reduced dosing frequency, and an improved therapeutic window. This compound, specifically deuterated at the N-methyl group of the azepane ring, is a valuable tool for pharmacokinetic studies and as an internal standard in analytical assays.
This guide details a robust synthetic pathway to this compound, commencing with the synthesis of the key intermediate, desmethylazelastine (B192710), followed by the introduction of the trideuteromethyl group. Furthermore, it outlines effective purification strategies to obtain high-purity this compound suitable for research and analytical applications.
Synthesis of this compound
The synthesis of this compound is a multi-step process that can be logically divided into two main stages: the synthesis of the precursor desmethylazelastine, and the subsequent N-deuteromethylation.
Synthesis of Desmethylazelastine
Desmethylazelastine, the secondary amine precursor to this compound, can be synthesized through a multi-step reaction sequence. While various synthetic routes to Azelastine have been reported, a common approach involves the condensation of 4-(4-chlorobenzyl)phthalazin-1(2H)-one with a suitably protected 4-aminoazepane derivative, followed by deprotection.
Experimental Protocol: Synthesis of Desmethylazelastine
A detailed experimental protocol for the synthesis of desmethylazelastine is outlined below. This protocol is a composite of established synthetic methods for analogous compounds.
-
Step 1: Synthesis of 4-(4-chlorobenzyl)phthalazin-1(2H)-one: This intermediate can be prepared by the cyclization of 2-(4-chlorobenzoyl)benzoic acid with hydrazine (B178648) hydrate (B1144303) in a suitable solvent such as ethanol (B145695) or acetic acid under reflux.
-
Step 2: Synthesis of a protected 4-aminoazepane: A commercially available or synthesized 4-aminoazepane derivative is required. Protection of the primary amine is crucial for the subsequent N-alkylation step. Common protecting groups for amines, such as tert-butyloxycarbonyl (Boc), can be employed.
-
Step 3: N-Alkylation: The protected 4-aminoazepane is reacted with 4-(4-chlorobenzyl)phthalazin-1(2H)-one in the presence of a suitable base (e.g., potassium carbonate, sodium hydride) in a polar aprotic solvent (e.g., dimethylformamide, acetonitrile) to yield the protected desmethylazelastine.
-
Step 4: Deprotection: The protecting group is removed under appropriate conditions (e.g., acidic conditions for Boc deprotection) to yield desmethylazelastine.
Quantitative Data for Desmethylazelastine Synthesis
| Step | Reactants | Reagents/Solvents | Reaction Conditions | Typical Yield (%) | Purity (%) |
| 1 | 2-(4-chlorobenzoyl)benzoic acid, Hydrazine hydrate | Ethanol | Reflux, 4-6 h | 85-95 | >98 (by HPLC) |
| 3 | 4-(4-chlorobenzyl)phthalazin-1(2H)-one, Boc-4-aminoazepane | K2CO3, DMF | 80-100 °C, 12-18 h | 70-80 | >95 (by HPLC) |
| 4 | Boc-protected desmethylazelastine | Trifluoroacetic acid, Dichloromethane | Room temperature, 2-4 h | 90-98 | >99 (by HPLC) |
N-Deuteromethylation of Desmethylazelastine to Yield this compound
The final step in the synthesis of this compound is the introduction of the trideuteromethyl group onto the secondary amine of desmethylazelastine. This is typically achieved through an N-alkylation reaction using a deuterated methylating agent.
Experimental Protocol: N-Deuteromethylation
-
Reactants: Desmethylazelastine, Trideuteriomethyl iodide (CD3I)
-
Reagents/Solvents: A suitable base (e.g., potassium carbonate, sodium bicarbonate), a polar aprotic solvent (e.g., acetonitrile (B52724), acetone).
-
Procedure:
-
Dissolve desmethylazelastine in the chosen solvent.
-
Add the base to the solution and stir.
-
Add trideuteriomethyl iodide dropwise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC or LC-MS).
-
Upon completion, the reaction mixture is worked up by filtering the inorganic salts and evaporating the solvent. The crude product is then subjected to purification.
-
Quantitative Data for N-Deuteromethylation
| Reactants | Reagents/Solvents | Reaction Conditions | Typical Yield (%) | Purity (%) |
| Desmethylazelastine, Trideuteriomethyl iodide | K2CO3, Acetonitrile | Room temperature, 12-24 h | 80-90 | >95 (crude) |
Purification of this compound
Purification of the final product is critical to ensure its suitability for analytical and research purposes. A combination of chromatographic and recrystallization techniques is typically employed to achieve high purity.
Chromatographic Purification
High-performance liquid chromatography (HPLC) is a powerful technique for the purification of this compound from unreacted starting materials and any potential side products.
Experimental Protocol: Preparative HPLC
-
Column: A reverse-phase C18 column is commonly used.
-
Mobile Phase: A gradient of acetonitrile and water, often with a small amount of an additive like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape.
-
Detection: UV detection at a wavelength where this compound has strong absorbance (e.g., ~290 nm).
-
Procedure: The crude this compound is dissolved in a suitable solvent and injected onto the HPLC column. Fractions are collected based on the retention time of the desired product. The fractions containing pure this compound are then combined and the solvent is removed under reduced pressure.
Recrystallization
Recrystallization is an effective final purification step to remove any remaining impurities and to obtain the product in a crystalline form.
Experimental Protocol: Recrystallization
-
Solvent System: A suitable solvent or solvent mixture in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below. A mixture of ethanol and water is often effective for Azelastine and its salts.
-
Procedure:
-
Dissolve the partially purified this compound in the minimum amount of the hot solvent system.
-
Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Quantitative Data for Purification
| Purification Method | Typical Recovery (%) | Final Purity (%) |
| Preparative HPLC | 70-85 | >99.5 (by analytical HPLC) |
| Recrystallization | 85-95 | >99.8 (by analytical HPLC) |
Characterization
The identity and purity of the synthesized this compound should be confirmed using various analytical techniques.
-
Mass Spectrometry (MS): To confirm the molecular weight and the incorporation of three deuterium atoms. The expected molecular ion peak for this compound ([M+H]+) would be approximately 385.2 g/mol , which is 3 units higher than that of unlabeled Azelastine.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum will be similar to that of unlabeled Azelastine, with the key difference being the absence of the N-methyl singlet proton signal.
-
¹³C NMR: The spectrum will show the characteristic peaks for the Azelastine scaffold. The signal for the N-methyl carbon will be a triplet due to coupling with deuterium.
-
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
Visualizations
Synthetic Workflow
Caption: Synthetic and purification workflow for this compound.
Logical Relationship of Purification Steps
Azelastine-d3: A Technical Guide to Its Certificate of Analysis and Purity Assessment
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the certificate of analysis and purity assessment of Azelastine-d3, a deuterated internal standard crucial for pharmacokinetic and bioequivalence studies of Azelastine. This document outlines the key analytical parameters, detailed experimental methodologies, and the underlying scientific principles for its characterization.
Certificate of Analysis: A Summary of Quality
The Certificate of Analysis (CoA) for this compound is a critical document that certifies its identity, purity, and quality. It provides a comprehensive summary of the analytical tests performed and their results. While a specific CoA for a particular lot is unique, the following tables represent typical data and specifications for a high-quality this compound reference standard.
Table 1: General Information and Physicochemical Properties
| Parameter | Specification |
| Product Name | This compound |
| Chemical Name | 4-[(4-Chlorophenyl)methyl]-2-[1-(methyl-d3)-hexahydro-1H-azepin-4-yl]-1(2H)-phthalazinone |
| CAS Number | 1083167-73-1 |
| Molecular Formula | C₂₂H₂₁D₃ClN₃O |
| Molecular Weight | 384.92 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in Methanol, Acetonitrile, DMSO |
Table 2: Purity and Impurity Profile
| Test | Method | Acceptance Criteria | Result |
| Purity (by HPLC) | HPLC-UV | ≥ 98.0% | 99.5% |
| Isotopic Purity | LC-MS/MS | ≥ 99% Deuterium (B1214612) incorporation | 99.6% |
| Chemical Purity (by ¹H-NMR) | ¹H-NMR | Conforms to structure | Conforms |
| Residual Solvents | GC-HS | Meets USP <467> requirements | <0.1% Methanol |
| Water Content (Karl Fischer) | Karl Fischer Titration | ≤ 1.0% | 0.2% |
| Individual Impurity | HPLC-UV | ≤ 0.5% | < 0.1% |
| Total Impurities | HPLC-UV | ≤ 1.0% | 0.5% |
Experimental Protocols for Purity Assessment
The determination of this compound purity requires a combination of chromatographic and spectroscopic techniques to ensure its chemical and isotopic integrity.
High-Performance Liquid Chromatography (HPLC) for Chemical Purity
This method is used to separate and quantify this compound from its potential organic impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)
-
Data acquisition and processing software
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Ammonium acetate (B1210297) (analytical grade)
-
Purified water
-
This compound reference standard and sample
Chromatographic Conditions:
-
Mobile Phase: A gradient of Acetonitrile and 10 mM Ammonium Acetate buffer (pH 6.5)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
Procedure:
-
Standard Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Sample Preparation: Prepare the this compound sample in the same manner as the standard.
-
System Suitability: Inject the standard solution multiple times to ensure the system meets predefined criteria for precision (RSD ≤ 2%), tailing factor (≤ 2.0), and theoretical plates (≥ 2000).
-
Analysis: Inject the sample solution and record the chromatogram.
-
Calculation: Calculate the purity of the sample by comparing the peak area of this compound to the total peak area of all components in the chromatogram.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Isotopic Purity
This technique is essential for confirming the level of deuterium incorporation and identifying any unlabeled Azelastine.
Instrumentation:
-
LC-MS/MS system (e.g., triple quadrupole)
-
C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm)
Procedure:
-
Prepare solutions of the this compound sample.
-
Infuse the solution directly into the mass spectrometer or perform a chromatographic separation.
-
Acquire mass spectra in full scan mode to observe the mass-to-charge ratio (m/z) of the molecular ions.
-
Determine the relative intensities of the peaks corresponding to this compound (M+3) and unlabeled Azelastine (M).
-
Calculate the isotopic purity based on the relative peak areas.
Visualizing Key Processes
To better understand the context and procedures involved with this compound, the following diagrams illustrate its mechanism of action and the analytical workflow for its certification.
The Core Mechanism of Action: A Comparative Analysis of Azelastine and Azelastine-d3
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Azelastine (B1213491) is a well-established second-generation antihistamine renowned for its multifaceted mechanism of action that extends beyond simple histamine (B1213489) H1 receptor antagonism. This technical guide provides a comprehensive overview of the molecular and cellular pathways through which azelastine exerts its therapeutic effects in allergic rhinitis and conjunctivitis. Furthermore, it explores the pharmacological profile of its deuterated analog, Azelastine-d3. While direct comparative studies on the mechanism of action of Azelastine versus this compound are not extensively available in peer-reviewed literature, this guide extrapolates the anticipated differences based on the established principles of kinetic isotope effects associated with deuterated compounds. The primary distinction is expected to lie in the pharmacokinetic profile of this compound, potentially offering an improved metabolic stability and longer half-life, which could translate to an optimized dosing regimen and enhanced therapeutic window. This document aims to serve as a foundational resource for researchers and drug development professionals investigating the therapeutic potential of azelastine and its deuterated derivatives.
Introduction to Azelastine
Azelastine is a potent and selective H1-receptor antagonist.[1][2][3] It is a phthalazinone derivative widely used for the symptomatic treatment of allergic rhinitis and allergic conjunctivitis.[2][4] Unlike first-generation antihistamines, azelastine exhibits minimal central nervous system penetration, resulting in a lower incidence of sedation.[5] Its therapeutic efficacy is attributed to a triple mode of action: an antihistaminic effect, mast-cell stabilization, and anti-inflammatory properties.[2]
Mechanism of Action of Azelastine
Azelastine's pharmacological activity is complex and involves multiple pathways that contribute to its overall anti-allergic effects.
Histamine H1 Receptor Antagonism
The primary mechanism of action of azelastine is its potent and competitive antagonism of histamine H1 receptors.[1][6] Histamine, a key mediator in allergic reactions, is released from mast cells upon allergen exposure and binds to H1 receptors on various cells, leading to symptoms such as itching, sneezing, and vasodilation.[1][3] Azelastine effectively blocks these receptors, thereby preventing the downstream effects of histamine.[3][6] Studies have shown that azelastine has a high affinity for H1 receptors, significantly greater than that of some other antihistamines like chlorpheniramine.[7][8]
Mast Cell Stabilization
Azelastine has been demonstrated to stabilize mast cells, inhibiting the release of histamine and other pre-formed and newly synthesized inflammatory mediators.[1][4][5] This action is crucial in preventing the initiation and propagation of the allergic cascade. By stabilizing mast cell membranes, azelastine reduces the degranulation process triggered by allergen-IgE complexes.[1][5]
Anti-inflammatory Effects
Beyond its antihistaminic and mast cell-stabilizing properties, azelastine exhibits a broad spectrum of anti-inflammatory activities.[3][9][10] It has been shown to inhibit the synthesis and/or release of various pro-inflammatory mediators, including:
-
Leukotrienes: These lipid mediators are potent bronchoconstrictors and play a significant role in the late-phase allergic response.[3][7]
-
Cytokines: Azelastine can modulate the production of cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).[1]
-
Kinins and Platelet-Activating Factor (PAF): These substances contribute to vascular permeability and inflammation.[7][11]
-
Intercellular Adhesion Molecule-1 (ICAM-1): By downregulating ICAM-1 expression, azelastine can reduce the migration of inflammatory cells to the site of allergic reaction.[7][10]
This multifaceted anti-inflammatory profile contributes significantly to its clinical efficacy in managing the complex pathophysiology of allergic diseases.[12]
Signaling Pathways of Azelastine's Action
The diverse pharmacological effects of azelastine are mediated through its interaction with multiple cellular signaling pathways.
Caption: Signaling pathways affected by Azelastine.
This compound: The Role of Deuteration
This compound is a deuterated analog of azelastine, where three hydrogen atoms have been replaced by deuterium (B1214612) atoms. Deuterium is a stable, non-radioactive isotope of hydrogen that contains an additional neutron.[13][14] This substitution does not significantly alter the molecule's size, shape, or its fundamental chemical properties, and therefore, the core mechanism of action at the receptor level is expected to be identical to that of azelastine.[14][15]
The primary rationale for developing deuterated drugs lies in the kinetic isotope effect (KIE) .[13][16] The carbon-deuterium (C-D) bond is stronger and more stable than the carbon-hydrogen (C-H) bond.[13][14] This increased bond strength can make the C-D bond more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes in the liver, which are responsible for the metabolism of many drugs, including azelastine.[1][13]
Predicted Impact on Pharmacokinetics
The key differences between azelastine and this compound are anticipated to be in their pharmacokinetic profiles.
-
Metabolism: Azelastine is metabolized by the cytochrome P450 system, primarily CYP3A4, to its active metabolite, desmethylazelastine, and other inactive metabolites.[1][2] By replacing hydrogen atoms at sites of metabolic oxidation with deuterium, the rate of metabolism of this compound may be slowed down.[13][]
-
Half-life and Bioavailability: A reduced rate of metabolism can lead to a longer elimination half-life and increased systemic exposure (bioavailability) of the parent drug.[13][14] This could potentially allow for less frequent dosing and a more consistent therapeutic drug level in the body.
The logical relationship between Azelastine and this compound is illustrated below.
Caption: Logical relationship between Azelastine and this compound.
Data Presentation: Comparative Pharmacological Parameters
While specific quantitative data for this compound is not publicly available, the following table summarizes the known parameters for Azelastine and indicates the predicted changes for its deuterated analog.
| Parameter | Azelastine | This compound (Predicted) | Reference |
| Mechanism of Action | H1 receptor antagonist, mast cell stabilizer, anti-inflammatory | Identical | [2] |
| Systemic Bioavailability (Intranasal) | ~40% | Potentially Higher | [2] |
| Time to Maximum Plasma Concentration (Cmax) | 2-3 hours | Potentially Delayed | [2] |
| Elimination Half-life | ~22 hours | Potentially Longer | [2] |
| Primary Metabolizing Enzyme | Cytochrome P450 (CYP3A4) | Cytochrome P450 (CYP3A4) | [1] |
| Metabolism Rate | Standard | Potentially Slower | [13] |
| Active Metabolite | Desmethylazelastine | Desmethylazelastine | [2] |
Experimental Protocols for Comparative Analysis
To definitively characterize the mechanism of action and pharmacokinetic profile of this compound relative to Azelastine, a series of in vitro and in vivo experiments would be required.
In Vitro Assays
-
Receptor Binding Assays:
-
Objective: To determine and compare the binding affinities (Ki) of Azelastine and this compound for the histamine H1 receptor.
-
Methodology: Competitive radioligand binding assays using cell membranes expressing the human H1 receptor and a radiolabeled H1 antagonist (e.g., [3H]pyrilamine). Varying concentrations of unlabeled Azelastine or this compound would be used to displace the radioligand, and the IC50 values would be determined to calculate the Ki.
-
-
Mast Cell Degranulation Assay:
-
Objective: To assess the mast cell stabilizing properties of both compounds.
-
Methodology: Human mast cell lines (e.g., HMC-1) or primary mast cells would be sensitized with IgE and then challenged with an antigen in the presence of varying concentrations of Azelastine or this compound. The release of beta-hexosaminidase (a marker of degranulation) into the supernatant would be quantified.
-
-
Metabolic Stability Assay:
-
Objective: To compare the rate of metabolism of Azelastine and this compound.
-
Methodology: Incubation of the compounds with human liver microsomes or recombinant CYP3A4 enzymes. The disappearance of the parent compound over time would be monitored by LC-MS/MS to determine the in vitro half-life.
-
The general workflow for these in vitro experiments is depicted below.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Azelastine - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Azelastine Hydrochloride? [synapse.patsnap.com]
- 4. Azelastine. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Azelastine hydrochloride, a dual-acting anti-inflammatory ophthalmic solution, for treatment of allergic conjunctivitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Azelastine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 7. Azelastine hydrochloride: a review of pharmacology, pharmacokinetics, clinical efficacy and tolerability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The interaction of azelastine with human lung histamine H1, beta, and muscarinic receptor-binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Azelastine hydrochloride: a review of pharmacology, pharmacokinetics, clinical efficacy and tolerability - ProQuest [proquest.com]
- 12. Azelastine Nasal Spray: A Review of Pharmacology and Clinical Eff...: Ingenta Connect [ingentaconnect.com]
- 13. What Are Deuterated Drugs? Everything You Need to Know About Deuterated Compounds [simsonpharma.com]
- 14. Deuterated drug - Wikipedia [en.wikipedia.org]
- 15. grokipedia.com [grokipedia.com]
- 16. pubs.acs.org [pubs.acs.org]
Pharmacokinetic profile of Azelastine-d3 compared to Azelastine
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the pharmacokinetic profile of azelastine (B1213491), a potent second-generation histamine (B1213489) H1-receptor antagonist. The document details its absorption, distribution, metabolism, and excretion (ADME) properties, along with those of its primary active metabolite, desmethylazelastine (B192710). Furthermore, this guide clarifies the role of deuterated azelastine (Azelastine-d3) in the bioanalytical methods used to quantify the drug in biological matrices. Quantitative data are presented in structured tables for comparative analysis, and detailed experimental protocols for key pharmacokinetic studies are provided.
Introduction to Azelastine and the Role of this compound
Azelastine is a phthalazinone derivative widely used for the management of allergic rhinitis and conjunctivitis. It exhibits its therapeutic effects through a multi-faceted mechanism that includes antagonism of the H1 receptor, stabilization of mast cells, and anti-inflammatory properties. Understanding its pharmacokinetic profile is crucial for optimizing dosing regimens and ensuring its safe and effective use.
This compound is a deuterated isotopologue of azelastine. In the context of pharmacokinetic analysis, this compound is not a therapeutic agent intended for comparison with azelastine. Instead, it serves as an essential tool—an internal standard (IS)—in bioanalytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The substitution of hydrogen atoms with deuterium (B1214612) atoms results in a molecule with a higher mass, which is readily distinguishable from the non-deuterated azelastine by a mass spectrometer. However, this substitution does not significantly alter its chemical and physical properties, including its chromatographic retention time and ionization efficiency. This allows for accurate and precise quantification of azelastine in complex biological samples like plasma by correcting for variations during sample preparation and analysis.
Pharmacokinetic Profile of Azelastine and Desmethylazelastine
The pharmacokinetic parameters of azelastine and its active metabolite, desmethylazelastine, have been characterized following various routes of administration. The following tables summarize key quantitative data from studies in healthy volunteers.
Table 1: Pharmacokinetic Parameters of Azelastine Following Intranasal Administration
| Parameter | 0.1% Azelastine Nasal Spray (548 mcg total dose) | 0.15% Azelastine Nasal Spray (822 mcg total dose) | Reference(s) |
| Cmax (pg/mL) | ~275 | 409 | [1] |
| Tmax (h) | 3-4 | 4 | [1] |
| AUC0-inf (pg·h/mL) | ~6300 | 9312 | [1] |
| t½ (h) | ~22-25 | 25 | [1][2] |
| Systemic Bioavailability (%) | ~40 | - | [2][3] |
Table 2: Pharmacokinetic Parameters of Desmethylazelastine Following Intranasal Azelastine Administration
| Parameter | 0.1% Azelastine Nasal Spray (548 mcg total dose) | 0.15% Azelastine Nasal Spray (822 mcg total dose) | Reference(s) |
| Cmax (pg/mL) | ~70 | ~100 | [1] |
| Tmax (h) | 48 | 48 | [1] |
| AUC0-inf (pg·h/mL) | ~12000 | ~18000 | [1] |
| t½ (h) | ~52-57 | 57 | [1][4] |
Table 3: General Pharmacokinetic Properties of Azelastine and Desmethylazelastine
| Parameter | Azelastine | Desmethylazelastine | Reference(s) |
| Protein Binding (%) | ~88 | ~97 | [5] |
| Volume of Distribution (L/kg) | 14.5 | - | [2][3] |
| Primary Route of Excretion | Feces (~75% of oral dose) | - | [2][5] |
Metabolism of Azelastine
Azelastine is primarily metabolized in the liver by the cytochrome P450 (CYP) enzyme system. The main metabolic pathway is N-demethylation to form the active metabolite, desmethylazelastine. Several CYP isoforms, including CYP3A4, CYP2D6, and CYP1A2, are thought to be involved in this process[5].
Experimental Protocols
Clinical Pharmacokinetic Study Design
A typical pharmacokinetic study of intranasal azelastine involves the following procedures:
-
Subject Recruitment: Healthy adult volunteers are recruited after providing informed consent. Subjects undergo a screening process that includes a medical history review, physical examination, and clinical laboratory tests to ensure they meet the inclusion and exclusion criteria[6].
-
Study Design: A randomized, open-label, single-dose, parallel-group or crossover design is often employed[6][7].
-
Drug Administration: A single dose of azelastine nasal spray is administered to each subject. The dose and formulation (e.g., 0.1% or 0.15% azelastine) are specified in the study protocol[1].
-
Blood Sampling: Serial blood samples are collected from a suitable antecubital vein into heparinized tubes at predefined time points before and after drug administration. A typical sampling schedule might be: pre-dose, and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, 72, 96, and 120 hours post-dose[6][7].
-
Plasma Preparation: The collected blood samples are centrifuged to separate the plasma, which is then stored at -70°C until analysis[8].
-
Pharmacokinetic Analysis: Plasma concentrations of azelastine and desmethylazelastine are determined using a validated bioanalytical method. Pharmacokinetic parameters such as Cmax, Tmax, AUC, and t½ are calculated from the plasma concentration-time data using non-compartmental methods[7].
Bioanalytical Method for Azelastine Quantification in Plasma
The quantification of azelastine and its metabolites in plasma is typically performed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Sample Preparation:
-
A known volume of plasma (e.g., 0.2 mL to 1 mL) is aliquoted into a clean tube[8][9].
-
A precise amount of the internal standard (IS), this compound, is added to each plasma sample, as well as to the calibration standards and quality control (QC) samples.
-
The samples undergo a liquid-liquid extraction or solid-phase extraction to isolate the analytes from the plasma matrix. For example, a mixture of n-hexane and 2-propanol can be used for liquid-liquid extraction[8].
-
The organic layer is separated, evaporated to dryness, and the residue is reconstituted in the mobile phase for injection into the LC-MS/MS system[8].
-
-
LC-MS/MS Conditions:
-
Chromatographic Separation: A C8 or C18 reverse-phase HPLC column is commonly used to separate azelastine and desmethylazelastine from other plasma components. The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium (B1175870) acetate)[8][9].
-
Mass Spectrometric Detection: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in the positive ion mode is used for detection. The instrument is operated in the multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for azelastine, desmethylazelastine, and the internal standard (this compound). For example, the transition for azelastine might be m/z 382.2 → 112.2[8][9].
-
-
Quantification:
-
The concentration of azelastine in the plasma samples is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve constructed from samples with known concentrations of azelastine.
-
Conclusion
Azelastine is a well-characterized antihistamine with a predictable pharmacokinetic profile following intranasal and oral administration. It is readily absorbed and extensively metabolized, with desmethylazelastine being its primary active metabolite. Deuterated azelastine, specifically this compound, is a critical tool in the precise and accurate quantification of azelastine in biological matrices, enabling the robust characterization of its pharmacokinetic properties. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this important therapeutic agent.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. drugs.com [drugs.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. portal.dimdi.de [portal.dimdi.de]
- 7. Bioavailability and disposition of azelastine and fluticasone propionate when delivered by MP29-02, a novel aqueous nasal spray - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of Azelastine in Human Plasma by Validated Liquid Chromatography Coupled to Tandom Mass Spectrometry (LC-ESI/MS/MS) for the Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jcpjournal.org [jcpjournal.org]
A Technical Guide to Commercially Available Azelastine-d3 for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of commercially available sources of Azelastine-d3, a critical tool for researchers in pharmacology and drug development. This compound, a stable isotope-labeled internal standard, is indispensable for accurate quantification of azelastine (B1213491) in complex biological matrices through mass spectrometry-based assays. This document outlines key suppliers, their product specifications, and detailed experimental protocols for its application, alongside visualizations of its mechanism of action and analytical workflows.
Commercial Sources and Specifications of this compound
This compound is available from several reputable chemical suppliers who specialize in reference standards and research chemicals. While specific batch-to-batch data may vary, the following table summarizes the general product specifications available from prominent vendors. Researchers are advised to request a certificate of analysis (CoA) from the supplier for detailed quantitative information, including isotopic and chemical purity.
| Supplier | Product Name | CAS Number | Molecular Formula | Purity | Available Formats |
| LGC Standards | This compound | 758637-88-6 | C₂₁H₂₁D₃ClN₃O | Information typically available upon request | Neat solid (2.5 mg, 25 mg) |
| MedchemExpress | Azelastine-13C,d3 hydrochloride | Not specified | C₂₀¹³CH₂₁D₃ClN₃O·HCl | Information typically available upon request | Solid |
| Cayman Chemical | Azelastine-13C-d3 (hydrochloride) | 2930288-75-6 | C₂₁¹³CH₂₁D₃ClN₃O · HCl | >99% deuterated forms (d1-d3) | Solid |
| Pharmaffiliates | This compound | 758637-88-6 | C₂₂H₂₁D₃ClN₃O | Information typically available upon request | White to Off-White Solid |
| Clinivex | Azelastine-13C,d3 | Not specified | Not specified | Information typically available upon request | Solid (mg quantities) |
Experimental Protocol: Quantification of Azelastine in Human Plasma using LC-MS/MS with this compound Internal Standard
The following protocol is a representative methodology for the determination of azelastine in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This protocol is synthesized from established methods for azelastine quantification and adapted for the use of this compound as an internal standard[1][2][3].
Materials and Reagents
-
Azelastine reference standard
-
This compound internal standard (IS)
-
Human plasma (with appropriate anticoagulant, e.g., K₂EDTA)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Ammonium acetate (B1210297)
-
Formic acid (or acetic acid for pH adjustment)
-
Water (deionized, 18 MΩ·cm or higher)
-
n-Hexane (HPLC grade)
-
2-Propanol (HPLC grade)
Preparation of Stock and Working Solutions
-
Azelastine Stock Solution (1 mg/mL): Accurately weigh and dissolve azelastine in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Azelastine Working Solutions: Prepare a series of working solutions for calibration standards and quality control (QC) samples by serially diluting the azelastine stock solution with 50% methanol.
-
Internal Standard Spiking Solution: Prepare a working solution of this compound at an appropriate concentration (e.g., 100 ng/mL) in 50% methanol.
Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 1 mL of human plasma into a clean polypropylene (B1209903) tube.
-
Add a specified volume of the this compound internal standard spiking solution to all samples except for the blank matrix.
-
Add a specified volume of the appropriate azelastine working solution to the calibration standards and QC samples.
-
Vortex mix the samples for 30 seconds.
-
Add 5 mL of extraction solvent (e.g., n-hexane: 2-propanol, 97:3, v/v).
-
Vortex mix for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 200 µL) of the mobile phase.
-
Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography system capable of gradient elution.
-
Column: A suitable C18 column (e.g., YMC C8, Luna C18) with appropriate dimensions and particle size.
-
Mobile Phase A: 5 mM Ammonium acetate in water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.25 - 0.4 mL/min.
-
Injection Volume: 5 - 20 µL.
-
Gradient Program: Optimize for the separation of azelastine and its internal standard from matrix components.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Azelastine: m/z 382.2 → 112.2[3]
-
This compound: m/z 385.2 → 115.2 (or other appropriate fragment)
-
-
Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
Data Analysis
-
Quantify azelastine by calculating the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios against the corresponding concentrations of the calibration standards.
-
Determine the concentration of azelastine in the QC and unknown samples using the regression equation of the calibration curve.
Visualizations
Azelastine Signaling Pathway
Azelastine is a potent and selective histamine (B1213489) H1 receptor antagonist. Its mechanism of action extends beyond simple receptor blockade to include the stabilization of mast cells, thereby inhibiting the release of a variety of inflammatory mediators. This dual action makes it an effective therapeutic agent for allergic rhinitis and conjunctivitis.
Caption: Azelastine's dual mechanism of action.
Experimental Workflow for Azelastine Quantification
The following diagram illustrates a typical workflow for the quantification of azelastine in a biological matrix using an internal standard like this compound.
Caption: Bioanalytical workflow for azelastine.
References
Safety and Handling of Azelastine-d3: A Technical Guide for Laboratory Professionals
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety and handling information for Azelastine-d3 in a laboratory setting. The following sections detail the chemical and physical properties, hazard identification, handling and storage procedures, emergency protocols, and disposal methods. This guide is intended for use by trained laboratory personnel and assumes a baseline knowledge of chemical safety practices.
Chemical and Physical Properties
This compound is the deuterated form of Azelastine, a potent second-generation histamine (B1213489) H1 receptor antagonist. While specific data for the deuterated form is limited, the physical and chemical properties are expected to be very similar to the parent compound, Azelastine Hydrochloride.
| Property | Value | Source(s) |
| Chemical Name | 4-[(4-chlorophenyl)methyl]-2-[hexahydro-1-(methyl-d3)-1H-azepin-4-yl]-1(2H)-phthalazinone | [1] |
| Synonyms | This compound | [1] |
| CAS Number | 758637-88-6 | [1] |
| Molecular Formula | C₂₂H₂₁D₃ClN₃O | [1] |
| Molecular Weight | 384.92 g/mol | [1] |
| Physical State | Solid (crystalline) | [2] |
| Melting Point | 225-229 °C (for Hydrochloride salt) | [3] |
| Solubility | Soluble in DMSO and Methanol. Sparingly soluble in aqueous buffers. | [4] |
| Storage Temperature | -20°C | [5] |
Hazard Identification and Toxicity
This compound should be handled as a potent pharmaceutical compound. The toxicity data for Azelastine Hydrochloride is used as a surrogate, and similar toxicity is expected for the deuterated form.
GHS Classification:
Hazard Statements:
| Toxicity Data (Azelastine Hydrochloride) | Value | Species | Source(s) |
| LD50 (Oral) | 580 mg/kg | Rat | [6][9] |
| LD50 (Intravenous) | 22.9 mg/kg (male), 26.9 mg/kg (female) | Rat | [10] |
Potential Health Effects:
-
Ingestion: Harmful if swallowed, may cause somnolence (drowsiness).[8][11]
-
Inhalation: May cause respiratory tract irritation.[12]
-
Skin Contact: May cause skin irritation.[12]
-
Eye Contact: May cause eye irritation.[12]
-
Chronic Exposure: Suspected of damaging fertility or the unborn child.[8]
Experimental Protocols
Personal Protective Equipment (PPE)
A risk assessment should be conducted to determine the appropriate PPE for the specific procedures being performed. The following provides a general guideline for handling this compound.
Caption: PPE selection workflow for handling this compound.
Weighing and Solution Preparation
Engineering Controls:
-
All handling of solid this compound that may generate dust should be performed in a laboratory fume hood or other ventilated enclosure.
Procedure:
-
Preparation: Assemble all necessary equipment (spatulas, weigh boats, vials, solvents) within the ventilated enclosure.
-
Tare: Place a clean weigh boat on the analytical balance and tare.
-
Weighing: Carefully transfer the desired amount of this compound to the weigh boat. Avoid creating dust.
-
Transfer: Transfer the weighed solid to a suitable container for dissolution.
-
Dissolution: Add the desired solvent (e.g., DMSO, Methanol) to the solid. For aqueous solutions, it is recommended to first dissolve in a small amount of DMSO and then dilute with the aqueous buffer.[4]
-
Labeling: Clearly label the container with the compound name, concentration, solvent, and date of preparation.
-
Cleaning: Decontaminate all surfaces and equipment used.
Emergency Procedures
Spill Response
Caption: Workflow for responding to an this compound spill.
First Aid Measures
-
If Swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.[8]
-
If on Skin: Wash off with soap and water. Get medical attention if irritation develops and persists.[8]
-
If in Eyes: Rinse with water. Get medical attention if irritation develops and persists.[8]
-
If Inhaled: Move to fresh air. Call a physician if symptoms develop or persist.[8]
Storage and Disposal
Storage: Store locked up in a well-ventilated place. Keep container tightly closed. Recommended storage temperature is -20°C.[5][8]
Disposal: Dispose of contents/container in accordance with local, regional, and national regulations. Waste materials should be treated as hazardous chemical waste.
Mechanism of Action: Histamine H1 Receptor Signaling Pathway
Azelastine is a selective antagonist of the histamine H1 receptor. The binding of histamine to the H1 receptor, a G-protein coupled receptor (GPCR), activates the Gq alpha subunit. This initiates a signaling cascade involving phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, and DAG activates protein kinase C (PKC), leading to the downstream cellular responses associated with allergic reactions.[2] Azelastine competitively blocks this binding, thereby inhibiting the downstream signaling.
Caption: Simplified signaling pathway of the Histamine H1 receptor.
References
- 1. Molecular properties and signalling pathways of the histamine H1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Azelastine | C22H24ClN3O | CID 2267 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Azelastine-13C-d3 (hydrochloride) CAS#: 2930288-75-6 [m.chemicalbook.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. commerce.bio-rad.com [commerce.bio-rad.com]
- 6. IP3 and DAG Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]
- 7. Histamine H1 receptor - Wikipedia [en.wikipedia.org]
- 8. surendranathcollege.ac.in [surendranathcollege.ac.in]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Cell signalling diversity of the Gqalpha family of heterotrimeric G proteins [pubmed.ncbi.nlm.nih.gov]
- 11. Gq alpha subunit - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Note: High-Throughput Analysis of Azelastine and Azelastine-d3 in Human Plasma using Liquid Chromatography-Tandem Mass Spectrometry
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of Azelastine and its deuterated internal standard, Azelastine-d3, in human plasma. The method utilizes a simple protein precipitation extraction procedure followed by rapid chromatographic separation on a C18 reversed-phase column. Detection is achieved using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM). This method is suitable for pharmacokinetic studies and routine therapeutic drug monitoring.
Introduction
Azelastine is a potent, second-generation H1 antagonist used for the treatment of allergic rhinitis and conjunctivitis. To accurately determine its pharmacokinetic properties and monitor its therapeutic levels in biological matrices, a reliable analytical method is essential. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS analysis as it compensates for matrix effects and variability in sample processing and instrument response. This document provides a detailed protocol for the separation and quantification of Azelastine and this compound.
Experimental
Liquid Chromatography Conditions
A summary of the liquid chromatography conditions is presented in Table 1. The separation is achieved using a reversed-phase C18 column with a gradient elution of acetonitrile (B52724) and an aqueous ammonium (B1175870) acetate (B1210297) buffer.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| HPLC System | Agilent 1290 Infinity II LC System or equivalent |
| Column | Poroshell 120 EC-C18 (2.1 x 50 mm, 2.7 µm) or equivalent |
| Mobile Phase A | 5 mM Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% B to 95% B in 2.5 min, hold at 95% B for 1 min, return to 30% B in 0.1 min, and re-equilibrate for 1.4 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Autosampler Temp. | 10 °C |
| Run Time | 5.0 minutes |
Mass Spectrometry Conditions
The mass spectrometer is operated in positive electrospray ionization mode. The specific MRM transitions for Azelastine and this compound are crucial for selective and sensitive detection.[1] These parameters are summarized in Table 2.
Table 2: Mass Spectrometry Parameters
| Parameter | Azelastine | This compound (Internal Standard) |
| Mass Spectrometer | Agilent 6470 Triple Quadrupole MS or equivalent | |
| Ionization Mode | Electrospray Ionization (ESI), Positive | |
| Precursor Ion (m/z) | 382.2 | 385.2 |
| Product Ion (m/z) | 112.1 | 115.1 |
| Fragmentor Voltage | 135 V | 135 V |
| Collision Energy | 25 V | 25 V |
| Gas Temperature | 300 °C | |
| Gas Flow | 5 L/min | |
| Nebulizer Pressure | 45 psi | |
| Sheath Gas Temp. | 250 °C | |
| Sheath Gas Flow | 7 L/min | |
| Capillary Voltage | 3500 V |
Experimental Workflow
The overall experimental workflow from sample receipt to data analysis is depicted in the following diagram.
Detailed Protocol
Standard and Quality Control (QC) Sample Preparation
1.1. Stock Solutions: Prepare individual stock solutions of Azelastine and this compound in methanol (B129727) at a concentration of 1 mg/mL.
1.2. Working Standard Solutions: Prepare serial dilutions of the Azelastine stock solution in 50:50 (v/v) methanol:water to create calibration standards.
1.3. Internal Standard Working Solution: Prepare a working solution of this compound at a suitable concentration (e.g., 100 ng/mL) in acetonitrile.
1.4. Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to achieve the desired concentrations for the calibration curve and QC samples.
Sample Preparation Protocol
2.1. Thaw plasma samples, calibration standards, and QC samples at room temperature.
2.2. To 100 µL of each plasma sample, add 10 µL of the internal standard working solution (this compound).
2.3. Add 300 µL of ice-cold acetonitrile to precipitate proteins.
2.4. Vortex the samples for 1 minute.
2.5. Centrifuge the samples at 10,000 x g for 10 minutes at 4 °C.
2.6. Transfer the supernatant to a clean 96-well plate or autosampler vials.
2.7. Inject 5 µL of the supernatant into the LC-MS/MS system.
Data Analysis
3.1. Peak Integration: Integrate the chromatographic peaks for Azelastine and this compound using the instrument's software (e.g., Agilent MassHunter).
3.2. Calibration Curve: Generate a calibration curve by plotting the peak area ratio of Azelastine to this compound against the nominal concentration of the calibration standards. A linear regression with a 1/x² weighting is typically used.
3.3. Quantification: Determine the concentration of Azelastine in the unknown samples by interpolating their peak area ratios from the calibration curve.
Conclusion
The LC-MS/MS method described provides a sensitive, selective, and high-throughput approach for the quantification of Azelastine in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures accuracy and precision. This method is well-suited for supporting pharmacokinetic and bioequivalence studies in drug development.
References
Application of Azelastine-d3 in Pharmacokinetic Studies of Azelastine
Application Note and Protocol
Introduction
Azelastine (B1213491) is a potent, second-generation histamine (B1213489) H1-receptor antagonist used for the treatment of allergic rhinitis and conjunctivitis.[1] Accurate and precise quantification of azelastine in biological matrices is crucial for pharmacokinetic (PK) studies, which inform dosing regimens and regulatory submissions. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard (SIL-IS), such as Azelastine-d3, is critical in LC-MS/MS-based quantification to ensure the reliability and accuracy of the results. This compound, being chemically identical to azelastine but with a different mass, co-elutes and experiences the same matrix effects and ionization suppression or enhancement as the analyte, thus providing effective normalization and leading to more accurate and precise measurements.[2]
This document provides detailed application notes and protocols for the use of this compound as an internal standard in the pharmacokinetic analysis of azelastine.
Principle of Using a Deuterated Internal Standard
The core principle behind using this compound in pharmacokinetic studies is to correct for variability introduced during sample preparation and analysis. By adding a known amount of this compound to all samples, including calibration standards and quality controls, it acts as a mimic for the analyte (Azelastine). Since this compound has nearly identical physicochemical properties to Azelastine, it behaves similarly during extraction, chromatography, and ionization. The mass spectrometer can differentiate between the analyte and the internal standard based on their mass-to-charge ratio (m/z). The ratio of the peak area of the analyte to the peak area of the internal standard is then used to calculate the concentration of the analyte, effectively canceling out any variations that may have occurred during the analytical process.
Quantitative Data Presentation
The use of this compound as an internal standard in LC-MS/MS methods allows for the reliable determination of key pharmacokinetic parameters of Azelastine. The following table summarizes typical pharmacokinetic parameters for Azelastine obtained from human plasma following oral administration, as determined by a validated LC-MS/MS method utilizing a stable isotope-labeled internal standard.
| Pharmacokinetic Parameter | Mean ± SD (for Reference Formulation) | Mean ± SD (for Test Formulation) |
| Cmax (ng/mL) | 1.02 ± 0.37 | 1.10 ± 0.43 |
| Tmax (h) | 5.9 | 5.6 |
| AUC0-t (ng·h/mL) | 24.70 ± 10.84 | 26.85 ± 11.09 |
| AUC0-∞ (ng·h/mL) | 25.96 ± 10.84 | 28.24 ± 11.09 |
| t1/2 (h) | 23.42 ± 5.95 | 26.44 ± 6.92 |
Data presented here is representative of values obtained in bioequivalence studies and is intended for illustrative purposes. Actual values may vary depending on the study population, dosage, and formulation. Data synthesized from a bioequivalence study of two 1 mg azelastine tablet formulations.[3][4][5][6]
Experimental Protocols
The following protocols describe a typical experimental workflow for the quantification of Azelastine in human plasma using this compound as an internal standard, followed by LC-MS/MS analysis.
Materials and Reagents
-
Azelastine hydrochloride reference standard
-
This compound (or other stable isotope-labeled variants like Azelastine-(13)C,d3) internal standard (IS)[2][7]
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Formic acid
-
Water (deionized, 18 MΩ·cm)
-
n-Hexane
-
2-Propanol
Stock and Working Solutions Preparation
-
Azelastine Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Azelastine hydrochloride in 50% methanol to obtain a final concentration of 1 mg/mL.
-
This compound Stock Solution (1 mg/mL): Prepare a stock solution of this compound in 50% methanol at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the Azelastine stock solution in 50% methanol to create working solutions for calibration standards and quality control (QC) samples. Prepare a working solution of this compound at an appropriate concentration (e.g., 10 µg/mL).[3]
Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 1 mL of human plasma into a polypropylene (B1209903) tube.
-
Add a specified volume of the this compound internal standard working solution to all samples except for the double blank.
-
For calibration standards and QC samples, spike with the appropriate Azelastine working solutions.
-
Vortex mix the samples for 30 seconds.
-
Add 5 mL of extraction solvent (e.g., n-hexane: 2-propanol, 97:3, v/v).[3][4][6]
-
Vortex mix for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., acetonitrile: 5 mM ammonium acetate, 1:1, v/v).[3][4][6]
-
Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system capable of delivering a stable flow rate.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Column: A suitable C8 or C18 column (e.g., YMC C8, 2.0 x 50 mm, 3 µm).[3][4][6]
-
Mobile Phase: A mixture of acetonitrile and an aqueous buffer (e.g., 5 mM ammonium acetate with 0.1% formic acid) in an isocratic or gradient elution. A typical mobile phase composition is acetonitrile:5 mM ammonium acetate (70:30, v/v).[3][4][6]
-
Injection Volume: 10 µL.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
Method Validation
The analytical method should be fully validated according to regulatory guidelines (e.g., FDA, EMA) for selectivity, sensitivity (LLOQ), linearity, accuracy, precision, recovery, matrix effect, and stability.
Conclusion
The use of this compound as an internal standard is indispensable for the accurate and precise quantification of azelastine in pharmacokinetic studies. The detailed protocols and application notes provided herein offer a robust framework for researchers, scientists, and drug development professionals to implement reliable bioanalytical methods. The adoption of such methodologies ensures high-quality data, which is fundamental for the successful development and regulatory approval of azelastine-containing pharmaceutical products.
References
- 1. Azelastine. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of azelastine and its major metabolite desmethylazelastine in human plasma using high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of Azelastine in Human Plasma by Validated Liquid Chromatography Coupled to Tandom Mass Spectrometry (LC-ESI/MS/MS) for the Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ICI Journals Master List [journals.indexcopernicus.com]
- 5. jcpjournal.org [jcpjournal.org]
- 6. researchgate.net [researchgate.net]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Determination of Azelastine in Human Plasma by Validated Liquid Chromatography Coupled to Tandom Mass Spectrometry (LC-ESI/MS/MS) for the Clinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. publica-rest.fraunhofer.de [publica-rest.fraunhofer.de]
Application Note and Protocol for Spiking Biological Samples with Azelastine-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azelastine (B1213491) is a potent, second-generation antihistamine used in the treatment of allergic rhinitis and conjunctivitis. Accurate quantification of Azelastine in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. The use of a stable isotope-labeled internal standard, such as Azelastine-d3, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] This method corrects for variability during sample preparation and analysis, thereby ensuring high accuracy and precision.[2]
This document provides a detailed protocol for the preparation of standards and the spiking of biological samples (e.g., human plasma) with this compound for the purpose of accurate quantification of Azelastine.
Quantitative Data Summary
The following tables summarize typical quantitative data for the analysis of Azelastine in human plasma using LC-MS/MS with an internal standard. These values are representative of the performance expected from a well-optimized and validated method.
Table 1: Calibration Curve and Limit of Quantification
| Parameter | Typical Value Range | Unit | Reference(s) |
| Linearity Range | 10 - 5000 | pg/mL | [3][4] |
| 20 - 2000 | pg/mL | [5] | |
| Lower Limit of Quantification (LLOQ) | 2.0 - 20 | pg/mL | [5][6] |
| Correlation Coefficient (r²) | > 0.999 | - | [5] |
Table 2: Precision and Accuracy
| Parameter | Typical Value Range | Reference(s) |
| Inter-day Precision (%RSD) | 2.73 - 8.79 | [5] |
| Intra-day Precision (%RSD) | 4.13 - 17.91 | [3][4] |
| Inter-day Accuracy (%) | 89.9 - 109.3 | [5] |
| Intra-day Accuracy (%) | 87.57 - 109.70 | [3][4] |
Experimental Protocol: Spiking of this compound in Human Plasma
This protocol describes the preparation of stock solutions, calibration standards, and quality control samples, followed by the spiking and extraction of Azelastine from human plasma for LC-MS/MS analysis.
Materials and Reagents
-
Azelastine hydrochloride (Reference Standard)
-
This compound (Internal Standard)
-
Human Plasma (blank, collected in heparin-containing tubes)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
n-Hexane
-
2-Propanol
-
Deionized Water
-
Microcentrifuge tubes
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
Preparation of Stock and Working Solutions
-
Azelastine Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Azelastine hydrochloride in methanol to obtain a final concentration of 1 mg/mL.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol to obtain a final concentration of 1 mg/mL.
-
Azelastine Working Solutions: Prepare serial dilutions of the Azelastine stock solution with a 50:50 mixture of acetonitrile and deionized water to create working solutions for calibration standards and quality controls.
-
This compound Internal Standard (IS) Working Solution: Dilute the this compound stock solution with a 50:50 mixture of acetonitrile and deionized water to a final concentration of 10 µg/mL.[4]
Preparation of Calibration Standards and Quality Controls
-
Prepare calibration standards by spiking blank human plasma with the appropriate Azelastine working solutions to achieve a concentration range of 10 pg/mL to 5000 pg/mL.[3][4]
-
Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
Sample Spiking and Extraction Protocol
-
Sample Thawing: Thaw the collected biological samples, calibration standards, and QC samples at room temperature.
-
Internal Standard Spiking: In a clean microcentrifuge tube, add 1 mL of the plasma sample (or standard/QC). To this, add a predetermined volume of the this compound internal standard working solution.
-
Protein Precipitation/Liquid-Liquid Extraction:
-
Phase Separation: Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins and separate the organic and aqueous layers.
-
Collection of Supernatant: Carefully transfer the upper organic layer to a new clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue with a specific volume of the mobile phase (e.g., acetonitrile: 5 mM ammonium acetate (1:1, v/v)).[3][4][7]
-
Analysis: Vortex the reconstituted sample and inject an aliquot into the LC-MS/MS system for analysis.
Diagrams
Experimental Workflow
Caption: Experimental workflow for Azelastine quantification using this compound spiking.
Rationale for Internal Standard Use
Caption: Logic of using a deuterated internal standard for accurate quantification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Determination of Azelastine in Human Plasma by Validated Liquid Chromatography Coupled to Tandom Mass Spectrometry (LC-ESI/MS/MS) for the Clinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jcpjournal.org [jcpjournal.org]
- 6. Bioavailability and disposition of azelastine and fluticasone propionate when delivered by MP29-02, a novel aqueous nasal spray - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of Azelastine in Human Plasma by Validated Liquid Chromatography Coupled to Tandom Mass Spectrometry (LC-ESI/MS/MS) for the Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: The Use of Azelastine-d3 in In Vitro Metabolic Stability Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic stability is a critical parameter assessed during early-stage drug discovery and development. It provides an in vitro measure of a compound's susceptibility to metabolism, which is essential for predicting its in vivo pharmacokinetic profile, such as hepatic clearance and half-life. Azelastine (B1213491), a potent second-generation antihistamine, undergoes oxidative metabolism primarily in the liver. The major metabolic pathway is N-demethylation to its active metabolite, desmethylazelastine, a reaction catalyzed by the cytochrome P450 (CYP) enzymes, particularly CYP3A4, CYP2D6, and to a lesser extent, CYP1A2.[1][2]
Accurate quantification of the parent compound's depletion over time is fundamental to metabolic stability assays. The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). A SIL-IS, such as Azelastine-d3, has nearly identical physicochemical properties to the analyte (Azelastine) but is mass-shifted. This allows it to co-elute chromatographically and experience similar ionization effects in the mass spectrometer, effectively normalizing for variations in sample preparation and matrix effects. This application note provides a detailed protocol for determining the metabolic stability of Azelastine using human liver microsomes, with this compound as the internal standard for robust and reliable quantification.
Metabolic Pathway of Azelastine
Azelastine is metabolized in the liver to its primary active metabolite, desmethylazelastine, through N-demethylation. This process is mediated by several cytochrome P450 enzymes.
Experimental Protocols
Materials and Reagents
-
Test Compound: Azelastine
-
Internal Standard: this compound
-
Test System: Pooled Human Liver Microsomes (HLM)
-
Cofactor: NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Buffer: Potassium phosphate (B84403) buffer (100 mM, pH 7.4)
-
Organic Solvent: Acetonitrile (B52724) (HPLC grade)
-
Positive Control Compounds: Verapamil (high clearance), Warfarin (low clearance)
-
Equipment: Incubator/shaker (37°C), centrifuge, 96-well plates, LC-MS/MS system.
Preparation of Solutions
-
Azelastine Stock Solution (1 mM): Prepare in a suitable organic solvent (e.g., DMSO or acetonitrile).
-
This compound Internal Standard (IS) Working Solution (100 ng/mL): Prepare in acetonitrile. This solution will also serve as the quenching solution.
-
HLM Working Suspension (1 mg/mL): Dilute the HLM stock in cold potassium phosphate buffer.
-
NADPH Regenerating System Working Solution: Prepare according to the manufacturer's instructions in potassium phosphate buffer.
Incubation Procedure
The following workflow outlines the steps for the metabolic stability assay.
Detailed Steps:
-
Reaction Mixture Preparation: In a 96-well plate, combine the HLM suspension and NADPH regenerating system.
-
Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.
-
Initiation of Reaction: Add the Azelastine working solution to the wells to initiate the metabolic reaction. The final concentration of Azelastine should be 1 µM, and the final microsomal protein concentration 0.5 mg/mL.
-
Time Points: Incubate the plate at 37°C. At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture.
-
Quenching: Immediately add the aliquot to a separate 96-well plate containing the cold acetonitrile with this compound to stop the reaction.
-
Protein Precipitation: Once all time points are collected, centrifuge the quenching plate at 4000 rpm for 10 minutes to pellet the precipitated proteins.
-
Sample Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS.
LC-MS/MS Analysis
-
LC Column: C18 column (e.g., 2.1 x 50 mm, 5 µm)
-
Mobile Phase A: 5 mM Ammonium Acetate in Water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.25 mL/min
-
Injection Volume: 20 µL
-
MS Detection: Multiple Reaction Monitoring (MRM) in positive ion mode.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Azelastine | 382.2 | 112.2 |
| This compound | 385.2 | 112.2 |
Note: The precursor ion for this compound assumes three deuterium (B1214612) atoms replacing three hydrogen atoms on the N-methyl group. The exact mass shift may vary depending on the deuteration pattern. The product ion is expected to be the same as for unlabeled Azelastine if the fragmentation does not involve the deuterated site.
Data Presentation and Analysis
The concentration of Azelastine at each time point is determined by calculating the peak area ratio of Azelastine to this compound and comparing it to a calibration curve.
The percentage of Azelastine remaining at each time point is calculated relative to the 0-minute time point. The natural logarithm of the percent remaining is plotted against time. The slope of this line represents the elimination rate constant (k).
The in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) are calculated as follows:
-
t₁/₂ (min) = 0.693 / k
-
CLᵢₙₜ (µL/min/mg protein) = (0.693 / t₁/₂) / (mg/mL microsomal protein in incubation)
The following table presents hypothetical data for the metabolic stability of Azelastine in human liver microsomes for illustrative purposes.
| Compound | t₁/₂ (min) | CLᵢₙₜ (µL/min/mg protein) | Classification |
| Azelastine | 45.2 | 30.7 | Moderate Clearance |
| Verapamil (Control) | 8.5 | 163.1 | High Clearance |
| Warfarin (Control) | > 120 | < 11.5 | Low Clearance |
Conclusion
This application note provides a comprehensive protocol for assessing the metabolic stability of Azelastine using human liver microsomes and this compound as an internal standard. The use of a deuterated internal standard is crucial for achieving high accuracy and precision in LC-MS/MS quantification. The data generated from this assay, such as in vitro half-life and intrinsic clearance, are vital for early-stage drug development, enabling researchers to predict the in vivo metabolic fate of Azelastine and make informed decisions for further studies.
References
- 1. Azelastine N-demethylation by cytochrome P-450 (CYP)3A4, CYP2D6, and CYP1A2 in human liver microsomes: evaluation of approach to predict the contribution of multiple CYPs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitory effects of azelastine and its metabolites on drug oxidation catalyzed by human cytochrome P-450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting poor chromatographic peak shape for Azelastine-d3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor chromatographic peak shape for Azelastine-d3.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape for this compound?
Poor peak shape for this compound, including peak tailing, fronting, or splitting, can arise from a variety of factors. These can be broadly categorized as issues related to the analyte and its deuterated nature, the chromatographic method, or the HPLC/UHPLC system itself. Common causes include:
-
Secondary Silanol (B1196071) Interactions: Azelastine (B1213491) is a basic compound (strongest basic pKa ≈ 8.88-9.54) and can interact with acidic silanol groups on the surface of silica-based stationary phases, leading to peak tailing.[1][2]
-
Mobile Phase pH: An inappropriate mobile phase pH can lead to poor peak shape. If the pH is close to the pKa of Azelastine, both ionized and non-ionized forms may exist, potentially causing peak broadening or splitting.
-
Column Overload: Injecting too much sample can saturate the stationary phase, often resulting in peak fronting.[3]
-
Chromatographic Shift of Deuterated Standard: Deuterated internal standards like this compound may elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography. This can lead to differential matrix effects if co-elution is not complete.
-
System Issues: Problems such as a blocked column frit, column voids, or excessive extra-column volume can cause peak splitting or broadening for all analytes in the chromatogram.[4]
-
Inappropriate Sample Solvent: Dissolving the sample in a solvent significantly stronger than the mobile phase can lead to distorted peak shapes.
Q2: Why is my this compound peak tailing?
Peak tailing for this compound is most commonly caused by secondary interactions between the basic analyte and acidic residual silanol groups on the silica-based column packing material.[3] This interaction slows the elution of a portion of the analyte molecules, resulting in a "tail." To mitigate this:
-
Lower Mobile Phase pH: Operating at a lower pH (e.g., pH 3-4) ensures that the silanol groups are protonated and less likely to interact with the protonated basic analyte.[3]
-
Use a Highly Deactivated Column: Employing an "end-capped" column where the residual silanol groups are chemically bonded with a small silane (B1218182) can significantly reduce tailing.[3]
-
Add a Competing Base: Including a small amount of a competing base, like triethylamine (B128534) (TEA), in the mobile phase can mask the active silanol sites and improve peak shape.
Q3: What causes peak fronting for this compound?
Peak fronting, where the peak is broader in the first half, is typically a result of:
-
Column Overload: Injecting too high a concentration of this compound can saturate the stationary phase. The excess molecules travel through the column more quickly, leading to a fronting peak.[3] Reduce the injection volume or the sample concentration to resolve this.
-
Poor Sample Solubility: If this compound is not fully dissolved in the sample solvent, it can lead to an uneven distribution onto the column, causing peak distortion. Ensure complete dissolution before injection.[3]
-
Column Collapse: Operating the column under inappropriate pH or temperature conditions can cause the stationary phase to collapse, leading to peak fronting. Always operate within the column manufacturer's recommended limits.[3]
Q4: My this compound peak is split. What should I do?
Peak splitting can be a more complex issue. The first step is to determine if only the this compound peak is splitting or if all peaks in the chromatogram are affected.
-
If all peaks are split: The problem is likely systemic. Check for a blocked column frit, a void in the column packing, or issues with the injector.[4][5]
-
If only the this compound peak is split: The issue is likely related to the analyte or the method.
-
Sample Solvent Mismatch: Injecting the sample in a solvent much stronger than the mobile phase can cause peak splitting. Try dissolving the sample in the mobile phase.
-
Co-eluting Impurity: An impurity that elutes very close to this compound can appear as a shoulder or a split peak.
-
Slow On-Column Interconversion: While less common for Azelastine under typical reversed-phase conditions, slow interconversion between different forms of the analyte on the column can lead to peak splitting.
-
Troubleshooting Guides
Troubleshooting Workflow for Poor Peak Shape
The following diagram outlines a systematic approach to troubleshooting poor peak shape for this compound.
Caption: Troubleshooting workflow for poor chromatographic peak shape of this compound.
Data Presentation
Physicochemical Properties of Azelastine
| Property | Value | Source |
| Molecular Weight | 418.37 g/mol (HCl salt) | [6] |
| pKa (Strongest Basic) | 8.88 - 9.54 | [1][2] |
| logP | 3.81 - 4.9 | [1][2] |
| Solubility | Sparingly soluble in water. Soluble in methanol (B129727) and DMSO.[6][7][8] | [6][7][8] |
Reported Chromatographic Conditions for Azelastine Analysis
| Column | Mobile Phase | pH | Flow Rate (mL/min) | Detection | Reference |
| C18 | Acetonitrile: 0.04 M Phosphate (B84403) Buffer (32:68, v/v) | 3.5 | 1.0 | UV (210 nm) | [9] |
| C18 | Phosphate Buffer: Acetonitrile (60:40, v/v) | 3.1 | 1.0 | UV (239 nm) | [10] |
| C8 | Acetonitrile: 5 mM Ammonium Acetate (70:30, v/v) | 6.4 | 0.25 | MS/MS | [4] |
| C18 | Phosphate Buffer: Acetonitrile (50:50, v/v) | 3.0 | 1.0 | UV (288 nm) | [11] |
Experimental Protocols
Protocol 1: Mobile Phase pH Adjustment to Mitigate Peak Tailing
Objective: To determine the optimal mobile phase pH for improving the peak shape of this compound.
Methodology:
-
Prepare Mobile Phases: Prepare a series of mobile phases with identical organic modifier (e.g., acetonitrile) and aqueous buffer (e.g., phosphate or acetate) compositions, but with varying pH values. A suggested range to test is pH 3.0, 4.0, 5.0, and 6.0.
-
System Equilibration: Equilibrate the LC system with the first mobile phase (e.g., pH 6.0) for at least 30 minutes or until a stable baseline is achieved.
-
Injection: Inject a standard solution of this compound.
-
Data Acquisition: Record the chromatogram and note the peak shape (e.g., asymmetry factor, tailing factor).
-
Repeat for Each pH: Sequentially switch to the mobile phases with lower pH values, ensuring the system is fully equilibrated before each injection.
-
Analysis: Compare the peak shapes obtained at each pH. A significant improvement in peak symmetry is expected as the pH is lowered.
Protocol 2: Assessment of Sample Solvent Effect on Peak Shape
Objective: To determine if the sample solvent is causing peak distortion.
Methodology:
-
Prepare Standards:
-
Standard A: Prepare a stock solution of this compound in a strong organic solvent (e.g., 100% methanol or acetonitrile).
-
Standard B: Prepare a stock solution of this compound directly in the mobile phase to be used for the analysis.
-
-
System Equilibration: Equilibrate the LC system with the chosen mobile phase.
-
Inject Standard A: Inject the standard prepared in the strong organic solvent. Record the chromatogram.
-
Inject Standard B: Inject the standard prepared in the mobile phase. Record the chromatogram.
-
Comparison: Compare the peak shapes from both injections. If Standard A shows a distorted peak (e.g., splitting or fronting) while Standard B exhibits a symmetrical peak, the sample solvent is the likely cause of the issue.
Mechanism of Action of Azelastine
Azelastine is a second-generation antihistamine that primarily acts as a potent and selective H1 receptor antagonist.[12][13][14] Its mechanism of action also involves anti-inflammatory properties.[12][13][14]
Caption: Mechanism of action of Azelastine as an H1 receptor antagonist and mast cell stabilizer.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Azelastine | C22H24ClN3O | CID 2267 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Azelastine nasal (Astelin, Astepro Allergy, Childrenâs Astepro Allergy): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 4. Determination of Azelastine in Human Plasma by Validated Liquid Chromatography Coupled to Tandom Mass Spectrometry (LC-ESI/MS/MS) for the Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Azelastine Hydrochloride Ophthalmic Solution, USP 0.05% [dailymed.nlm.nih.gov]
- 8. allmpus.com [allmpus.com]
- 9. Stability study of the antihistamine drug azelastine HCl along with a kinetic investigation and the identification of new degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. What is the mechanism of Azelastine Hydrochloride? [synapse.patsnap.com]
- 13. droracle.ai [droracle.ai]
- 14. droracle.ai [droracle.ai]
Technical Support Center: Quantification of Azelastine using Azelastine-d3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Azelastine-d3 as an internal standard for the quantification of Azelastine in biological matrices by LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in the bioanalysis of Azelastine?
A1: Matrix effects are the alteration of ionization efficiency of a target analyte by co-eluting components in the sample matrix.[1][2] In the context of Azelastine quantification in plasma, endogenous substances like phospholipids, salts, and proteins can suppress or enhance the ionization of Azelastine and its internal standard, this compound, in the mass spectrometer's ion source.[1] This can lead to inaccurate and imprecise results if not properly addressed.[2]
Q2: How does using this compound, a stable isotope-labeled (SIL) internal standard, help in addressing matrix effects?
A2: this compound is considered the "gold standard" for an internal standard because it is chemically almost identical to Azelastine. This means it is expected to have the same chromatographic retention time, extraction recovery, and ionization response. By adding a known amount of this compound to the samples at the beginning of the sample preparation process, it can effectively compensate for variations in sample preparation and matrix effects. The ratio of the analyte's peak area to the internal standard's peak area is used for quantification, which should remain constant even if both are affected by ion suppression or enhancement.
Q3: Can this compound always perfectly compensate for matrix effects?
A3: While highly effective, this compound may not always provide perfect compensation. Issues can arise if:
-
Chromatographic Separation (Isotope Effect): The deuterium (B1214612) labeling can sometimes cause a slight shift in retention time, leading to the analyte and internal standard not co-eluting perfectly. This can expose them to different matrix components, resulting in differential ion suppression.
-
Severe Matrix Effects: In cases of extreme ion suppression, the signal for both the analyte and the internal standard can be significantly reduced, impacting the sensitivity of the assay.
-
Differential Extraction Recovery: Although unlikely, there could be minor differences in the extraction recovery between Azelastine and this compound.
Troubleshooting Guides
This section addresses specific issues that you may encounter during the quantification of Azelastine using this compound.
Issue 1: Poor Accuracy and/or Precision in Quality Control (QC) Samples
Question: My QC samples are failing to meet the acceptance criteria (typically ±15% deviation from the nominal value and ≤15% coefficient of variation). What could be the cause and how can I fix it?
Answer: This is a common indicator of uncompensated matrix effects. While this compound is designed to track the behavior of Azelastine, significant or differential ion suppression or enhancement can still lead to inaccurate results.
Troubleshooting Steps:
-
Verify Internal Standard (IS) Performance:
-
Action: Check the peak area of this compound across all samples in the run.
-
Indication: A high degree of variability in the IS response suggests it is not adequately compensating for the matrix effect.
-
-
Quantitatively Assess Matrix Effects:
-
Action: Perform a post-extraction addition experiment to determine the matrix factor (MF) for both Azelastine and this compound. (See "Experimental Protocols" section for detailed methodology).
-
Indication: An MF value significantly different from 1 indicates the presence of ion suppression (MF < 1) or enhancement (MF > 1). The IS-normalized MF should be close to 1.0.
-
-
Optimize Sample Preparation:
-
Action: The most effective way to combat matrix effects is to improve the sample cleanup. Consider switching from protein precipitation to a more selective method like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).
-
Rationale: More rigorous sample preparation can remove interfering matrix components.
-
-
Optimize Chromatography:
-
Action: Modify your chromatographic method to better separate Azelastine from co-eluting matrix components. This can involve changing the analytical column, mobile phase composition, or gradient profile.
-
Rationale: Increasing the separation between the analyte and interfering substances will minimize their impact on ionization.
-
Issue 2: Inconsistent or Unexpectedly Low/High this compound Response
Question: The peak area of my this compound is highly variable between samples, or is significantly different from the response in my calibration standards. Why is this happening?
Answer: Inconsistent IS response points to a variable matrix effect that this compound is not fully tracking. This can be due to differences in the composition of individual samples.
Troubleshooting Steps:
-
Investigate Inter-Sample Variability:
-
Action: Perform the post-extraction addition experiment with different lots of the biological matrix to see if the degree of ion suppression/enhancement varies significantly between them.
-
Indication: If the matrix factor differs substantially between lots, your method is susceptible to inter-subject or inter-lot variability.
-
-
Enhance Sample Cleanup:
-
Action: A more robust sample preparation method (LLE or SPE) is likely needed to remove the variable interfering components present in different lots or samples.
-
Issue 3: Chromatographic Separation of Azelastine and this compound
Question: I am observing a slight separation in the retention times of Azelastine and this compound. Is this a problem and what can I do?
Answer: Yes, this can be a problem. This phenomenon is known as the "isotope effect" and can lead to differential matrix effects, where the analyte and IS are affected differently by co-eluting interferences.
Troubleshooting Steps:
-
Confirm Co-elution:
-
Action: Carefully overlay the chromatograms of Azelastine and this compound.
-
Indication: If a consistent separation is observed, even if small, it needs to be addressed.
-
-
Optimize Chromatographic Conditions:
-
Action: Adjusting the mobile phase composition (e.g., organic solvent ratio, buffer concentration), gradient slope, or column temperature may help to achieve better co-elution.
-
-
Consider a Different Labeled Standard:
-
Action: If chromatographic optimization is unsuccessful, consider using an internal standard labeled with ¹³C or ¹⁵N, as these are generally less prone to chromatographic shifts compared to deuterium-labeled standards.
-
Quantitative Data Summary
The following tables provide representative data for a validated LC-MS/MS method for Azelastine in human plasma.
Table 1: Method Validation Parameters for Azelastine Quantification
| Parameter | Low QC (30 pg/mL) | Medium QC (500 pg/mL) | High QC (4000 pg/mL) |
| Intra-day Precision (%CV) | 4.13 - 8.15 | 5.20 - 7.50 | 6.30 - 8.90 |
| Inter-day Precision (%CV) | 11.06 - 13.86 | 9.50 - 12.10 | 8.80 - 11.50 |
| Intra-day Accuracy (%) | 87.57 - 109.70 | 95.50 - 105.20 | 98.10 - 103.70 |
| Inter-day Accuracy (%) | 105.05 - 108.50 | 97.80 - 106.30 | 99.20 - 104.50 |
Data adapted from a validated bioanalytical method for Azelastine in human plasma.[3]
Table 2: Representative Matrix Factor Data (Illustrative)
| Analyte | Matrix Lot 1 | Matrix Lot 2 | Matrix Lot 3 | Matrix Lot 4 | Matrix Lot 5 | Mean MF | %CV |
| Azelastine | 0.88 | 0.92 | 0.85 | 0.95 | 0.89 | 0.90 | 4.5% |
| This compound | 0.89 | 0.93 | 0.86 | 0.96 | 0.90 | 0.91 | 4.4% |
| IS-Normalized MF | 0.99 | 0.99 | 0.99 | 0.99 | 0.99 | 0.99 | 0.0% |
This table presents illustrative data for a matrix effect experiment. A mean Matrix Factor (MF) of less than 1 indicates ion suppression. The IS-Normalized MF, calculated as (MF of Azelastine) / (MF of this compound), should be close to 1.0 with a low %CV, indicating that the internal standard is effectively compensating for the matrix effect.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect by Post-Extraction Addition
Objective: To quantitatively determine the extent of ion suppression or enhancement for Azelastine and this compound.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare standards of Azelastine and this compound at low and high concentrations in the final reconstitution solvent.
-
Set B (Post-Extraction Spike): Take at least six different lots of blank biological matrix (e.g., human plasma). Process these blank samples through the entire extraction procedure. In the final step, spike the extracted matrix with Azelastine and this compound to the same concentrations as in Set A.
-
Set C (Pre-Extraction Spike - for Recovery): Spike the blank biological matrix with Azelastine and this compound at the same concentrations before starting the extraction procedure.
-
-
Analyze the Samples: Inject all three sets of samples into the LC-MS/MS system and record the peak areas for Azelastine and this compound.
-
Calculations:
-
Matrix Factor (MF):
-
MF = (Mean Peak Area in Set B) / (Mean Peak Area in Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
-
IS-Normalized Matrix Factor:
-
IS-Normalized MF = (MF of Azelastine) / (MF of this compound)
-
-
Recovery (%):
-
Recovery = (Mean Peak Area in Set C) / (Mean Peak Area in Set B) * 100
-
-
Protocol 2: Sample Preparation and LC-MS/MS Analysis of Azelastine in Human Plasma
This protocol is an example of a validated method for the quantification of Azelastine.
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 1.0 mL of human plasma in a centrifuge tube, add the working solution of this compound (internal standard).
-
Add 5.0 mL of n-hexane:2-propanol (97:3, v/v) as the extraction solvent.
-
Vortex mix for 10 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the clear supernatant to a new tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 150 µL of acetonitrile:5 mM ammonium (B1175870) acetate (B1210297) (1:1, v/v).
-
Inject an aliquot into the LC-MS/MS system.
2. LC-MS/MS Conditions:
-
LC System: HPLC system capable of gradient elution.
-
Column: C8 or C18 column (e.g., YMC C8, 50 x 2.0 mm, 5 µm).
-
Mobile Phase:
-
A: 5 mM Ammonium Acetate in Water
-
B: Acetonitrile
-
Gradient or isocratic elution may be used. A common mobile phase composition is Acetonitrile:5 mM Ammonium Acetate (70:30, v/v).[3]
-
-
Flow Rate: 0.25 mL/min.[3]
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions:
-
Azelastine: m/z 382.2 → 112.2[3]
-
This compound: (Adjust for the mass shift due to deuterium labeling, e.g., m/z 385.2 → 112.2 or another appropriate fragment).
-
Visualizations
Experimental Workflow
Caption: Workflow for Azelastine quantification in plasma.
Troubleshooting Logic for Poor Accuracy/Precision
Caption: Decision tree for troubleshooting poor accuracy.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eijppr.com [eijppr.com]
- 3. Matrix effect in quantitative LC/MS/MS analyses of biological fluids: a method for determination of finasteride in human plasma at picogram per milliliter concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Ionization Efficiency of Azelastine-d3 in ESI-MS
Welcome to the technical support center for the optimization of Azelastine-d3 analysis using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource is intended for researchers, scientists, and drug development professionals to provide clear and actionable guidance for troubleshooting and enhancing the ionization efficiency of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected precursor ion for this compound in positive ESI-MS?
A1: In positive electrospray ionization (ESI+) mode, Azelastine typically forms a protonated molecule, [M+H]⁺. For the unlabeled Azelastine, the monoisotopic mass is approximately 381.16 g/mol , resulting in a precursor ion of m/z 382.2.[1][2][3] For this compound, the mass will be increased by three deuterium (B1214612) atoms. Therefore, the expected precursor ion for this compound is m/z 385.2 .
Q2: I am observing a weak signal for my this compound internal standard. What are the common causes?
A2: A weak signal for this compound can be attributed to several factors:
-
Suboptimal ESI Source Parameters: The efficiency of ionization is highly dependent on the settings of the ESI source, such as capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature.[4][5][6]
-
Inappropriate Mobile Phase Composition: The pH and organic content of the mobile phase play a crucial role in the ionization process.[7][8]
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of this compound.[9][10]
-
Adduct Formation: this compound may form adducts with salts or solvents (e.g., [M+Na]⁺, [M+K]⁺), which can distribute the ion signal across multiple m/z values, thereby reducing the intensity of the primary protonated ion.
-
Incorrect MRM Transition: The selected precursor or product ion in your Multiple Reaction Monitoring (MRM) method may not be optimal.
Q3: What mobile phase composition is recommended for good ionization of this compound?
A3: For effective ionization of Azelastine, which is a basic compound, a slightly acidic to neutral mobile phase is generally recommended to promote the formation of the protonated molecule [M+H]⁺.[8] Published methods for Azelastine commonly use a mixture of acetonitrile (B52724) and an aqueous buffer.[1][2][3] A good starting point is a mobile phase consisting of acetonitrile and 5 mM ammonium (B1175870) acetate (B1210297), with the pH adjusted to around 6.4.[1][2][3] The use of volatile buffers like ammonium acetate or ammonium formate (B1220265) is preferred for mass spectrometry.
Q4: Can I use the same product ions for this compound as for unlabeled Azelastine?
A4: Yes, it is highly likely that you can use the same product ions. The deuterium labels on this compound are typically on parts of the molecule that are not lost during the initial fragmentation events in the collision cell. A common and sensitive MRM transition for Azelastine is m/z 382.2 → 112.2.[3][11] Therefore, for this compound, a suitable transition to monitor would be m/z 385.2 → 112.2 . It is always advisable to confirm the optimal product ion by performing a product ion scan on the this compound precursor ion.
Troubleshooting Guides
Issue: Low Signal Intensity of this compound
This guide provides a systematic approach to diagnosing and resolving low signal intensity for this compound.
Step 1: Verify Compound Integrity and Solution Preparation
-
Action: Prepare a fresh stock solution of this compound.
-
Rationale: To rule out degradation of the standard or errors in the initial solution preparation.
Step 2: Direct Infusion and MS Parameter Optimization
-
Action: Infuse a solution of this compound (e.g., 100 ng/mL in 50:50 acetonitrile:water with 0.1% formic acid) directly into the mass spectrometer.
-
Rationale: This allows for the optimization of key MS source parameters in the absence of chromatographic effects to maximize the signal of the precursor ion.
Step 3: Optimize Chromatographic Conditions
-
Action: If using LC-MS, ensure that the peak shape is symmetrical and sharp.
-
Rationale: Poor chromatography can lead to a broad peak and consequently lower signal intensity (height). Adjust the mobile phase composition or gradient to improve peak shape.
Step 4: Evaluate for Matrix Effects
-
Action: Perform a post-column infusion experiment.
-
Rationale: This will determine if co-eluting components from the sample matrix are suppressing the ionization of this compound.
Experimental Protocols
Protocol 1: Optimization of ESI Source Parameters for this compound
This protocol outlines the steps to optimize the key ESI source parameters for maximizing the this compound signal.
-
Prepare an Infusion Solution: Prepare a 100 ng/mL solution of this compound in a solvent that mimics your mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid or 5 mM ammonium acetate).
-
Direct Infusion: Infuse the solution directly into the mass spectrometer using a syringe pump at a flow rate typical for your LC method (e.g., 0.2-0.5 mL/min).
-
Tune the Mass Spectrometer:
-
Set the mass spectrometer to acquire data in positive ion mode, monitoring the precursor ion for this compound (m/z 385.2).
-
Systematically adjust the following parameters to maximize the signal intensity:
-
Capillary Voltage: Typically in the range of 3-5 kV for positive mode.[4]
-
Nebulizer Gas Pressure: Adjust to achieve a stable spray.
-
Drying Gas Flow and Temperature: Optimize to facilitate efficient desolvation without causing thermal degradation.
-
Fragmentor/Nozzle/Skimmer Voltage: Optimize to maximize the precursor ion intensity and minimize in-source fragmentation.
-
-
-
Optimize Collision Energy (for MS/MS):
-
Select the precursor ion m/z 385.2.
-
Perform a product ion scan to identify the most abundant and stable fragment ions.
-
Create an MRM method with the most intense product ions (e.g., m/z 112.2) and optimize the collision energy to maximize the signal of the product ion.
-
Protocol 2: Evaluation of Mobile Phase pH Effect on this compound Signal
-
Prepare Mobile Phases: Prepare several batches of your aqueous mobile phase with varying pH values (e.g., pH 3, 4, 5, 6, and 7) using volatile buffers like formic acid/ammonium formate or acetic acid/ammonium acetate.
-
Flow Injection Analysis (FIA):
-
Set up your LC system to deliver the mobile phase at a constant composition (e.g., 50% organic).
-
Inject a fixed amount of this compound standard for each mobile phase pH condition.
-
Monitor the peak area of the this compound precursor ion (m/z 385.2).
-
-
Data Analysis: Compare the peak areas obtained at different pH values to determine the optimal pH for maximizing the signal.
Data Presentation
Table 1: Typical ESI-MS/MS Parameters for Azelastine Analysis
| Parameter | Typical Value | Reference |
| Ionization Mode | ESI Positive | [1][2][3] |
| Capillary/Ion Spray Voltage | 5500 V | [1][2] |
| Temperature | 350 - 400 °C | [1][2] |
| Nebulizer Gas | 10.0 p.s.i. | [2] |
| Curtain Gas | 11.0 - 30.0 L/min | [1][2] |
| Collision Gas | 5.0 - 8.0 p.s.i. | [1][2] |
| Precursor Ion (Azelastine) | m/z 382.2 | [1][2][3] |
| Product Ion (Azelastine) | m/z 112.2 | [3][11] |
| Collision Energy | ~36 eV | [2] |
Table 2: Example Mobile Phase Compositions for Azelastine Analysis
| Organic Phase | Aqueous Phase | Ratio (v/v) | pH | Reference |
| Acetonitrile | 5 mM Ammonium Acetate | 70:30 | 6.4 | [1][3] |
| Acetonitrile | 5 mM Ammonium Acetate | 80:20 | 6.4 | [2] |
| Acetonitrile | 0.05M Potassium Dihydrogen Phosphate | 50:50 | 3.0 | [12][13] |
| Methanol, Acetonitrile | 45 mM Ammonium Acetate | 21:9:70 | 4.7 | [14] |
Visualizations
References
- 1. Determination of Azelastine in Human Plasma by Validated Liquid Chromatography Coupled to Tandom Mass Spectrometry (LC-ESI/MS/MS) for the Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jcpjournal.org [jcpjournal.org]
- 3. researchgate.net [researchgate.net]
- 4. How to optimize ESI source parameters for better sensitivity in LC-MS analysis ? | BoroPharm Inc. [boropharm.com]
- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 6. gmi-inc.com [gmi-inc.com]
- 7. Electrospray Ionization Efficiency Predictions and Analytical Standard Free Quantification for SFC/ESI/HRMS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Determination of Azelastine in Human Plasma by Validated Liquid Chromatography Coupled to Tandom Mass Spectrometry (LC-ESI/MS/MS) for the Clinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. globalresearchonline.net [globalresearchonline.net]
- 14. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]
Technical Support Center: Analysis of Azelastine-d3
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Azelastine-d3. The focus is on preventing in-source fragmentation during mass spectrometry analysis to ensure accurate and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is in-source fragmentation and why is it a concern for this compound analysis?
In-source fragmentation is the breakdown of an analyte, in this case, this compound, within the ion source of a mass spectrometer before it reaches the mass analyzer.[1] This phenomenon can lead to an underestimation of the parent ion's abundance and an overestimation of fragment ions, potentially compromising the accuracy and precision of quantitative analyses.[1] For this compound, which is often used as an internal standard, maintaining its structural integrity during ionization is crucial for reliable quantification of the target analyte, Azelastine.
Q2: What are the primary causes of in-source fragmentation?
In-source fragmentation is primarily caused by excessive energy being transferred to the analyte ions in the ion source.[1] The main contributing factors are:
-
High Cone Voltage (or Declustering Potential/Fragmentor Voltage): This voltage is applied to extract ions from the atmospheric pressure region into the vacuum region of the mass spectrometer. Higher voltages increase the kinetic energy of the ions, leading to more energetic collisions with gas molecules and subsequent fragmentation.[1]
-
High Ion Source Temperature: Elevated temperatures can provide enough thermal energy to induce the breakdown of thermally labile molecules like Azelastine.[1]
Q3: How can I minimize in-source fragmentation of this compound?
The key to preventing in-source fragmentation is to use "softer" ionization conditions, which impart less energy to the analyte molecules.[2][3] This can be achieved by:
-
Optimizing the Cone Voltage/Declustering Potential: Gradually decrease the cone voltage to the lowest value that still provides adequate ion signal.
-
Lowering the Ion Source Temperature: Reduce the source temperature to the minimum required for efficient desolvation of the solvent droplets.
-
Adjusting Nebulizer and Heater Gas Flows: Proper optimization of these gas flows can improve the desolvation process and reduce the need for high temperatures.
Q4: Does the deuterium (B1214612) labeling in this compound affect its fragmentation pattern?
Yes, the deuterium labeling can influence the fragmentation pattern. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This is known as the kinetic isotope effect.[4] Therefore, fragmentation involving the cleavage of the C-D bond in this compound will require more energy and may be less likely to occur compared to the cleavage of the corresponding C-H bond in unlabeled Azelastine. This can be advantageous in minimizing certain fragmentation pathways.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low abundance of the this compound precursor ion ([M+H]+) and high abundance of fragment ions. | In-source fragmentation is occurring. | 1. Decrease the cone voltage (declustering potential) in increments of 5-10 V. 2. Reduce the ion source temperature in increments of 10-20 °C. 3. Optimize nebulizer and heater gas flow rates. |
| Inconsistent quantification results for Azelastine when using this compound as an internal standard. | Variable in-source fragmentation of the internal standard between samples. | 1. Re-optimize and stabilize the ion source parameters. 2. Ensure consistent sample matrix composition across all samples and standards. 3. Check for any instrument drift during the analytical run. |
| Appearance of unexpected peaks in the mass spectrum of this compound. | In-source fragmentation leading to multiple fragment ions. | 1. Perform a product ion scan of the this compound precursor ion to identify the expected fragment ions. 2. Compare the observed fragments with the product ion scan to confirm if they are from in-source fragmentation. 3. Apply softer ionization conditions to reduce the formation of these fragments. |
Experimental Protocols
Below are examples of LC-MS/MS parameters that have been used for the analysis of Azelastine. These can serve as a starting point for method development and optimization to minimize in-source fragmentation of this compound.
Method 1: LC-ESI-MS/MS for Azelastine in Human Plasma [5][6]
| Parameter | Value |
| Liquid Chromatography | |
| Column | YMC C8 (2.0 x 50 mm, 3 µm) |
| Mobile Phase | Acetonitrile : 5 mM Ammonium Acetate (70:30, v/v), pH 6.4 |
| Flow Rate | 0.25 mL/min |
| Mass Spectrometry | |
| Instrument | API 5000 |
| Ionization Mode | ESI Positive |
| Ion Spray Voltage | 5500 V |
| Temperature | 400 °C |
| Curtain Gas | 30.0 psi |
| Collision Gas | 5.0 psi |
| Nebulizer Gas 1 | 20.0 psi |
| Nebulizer Gas 2 | 16.0 psi |
| MRM Transition | Azelastine: m/z 382.2 → 112.2 |
| Collision Energy | 35.0 eV |
Method 2: LC-MS/MS for Azelastine in Human Plasma [7]
| Parameter | Value |
| Liquid Chromatography | |
| Column | Luna C18 |
| Mobile Phase | Acetonitrile : 5 mM Ammonium Acetate (8:2, v/v), pH 6.4 |
| Flow Rate | 0.25 mL/min |
| Mass Spectrometry | |
| Instrument | API 3000 |
| Ionization Mode | ESI Positive |
| Ion Spray Voltage | 5500 V |
| Temperature | 350 °C |
| Nebulizer Gas | 10.0 psi |
| Curtain Gas | 11.0 psi |
| Collision Gas | 8.0 psi |
| MRM Transition | Azelastine: m/z 382.2 → 112.0 |
| Collision Energy | 36.0 eV |
Note: The optimal parameters for your specific instrument and application may vary. It is essential to perform a thorough optimization of the ion source parameters to minimize in-source fragmentation.
Visualizations
Caption: Chemical structure and properties of this compound.
Caption: Process of in-source fragmentation of this compound.
Caption: Troubleshooting workflow for in-source fragmentation.
References
- 1. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 2. JEOL USA blog | An Overview of Different GC-MS Ionization Techniq [jeolusa.com]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. benchchem.com [benchchem.com]
- 5. Determination of Azelastine in Human Plasma by Validated Liquid Chromatography Coupled to Tandom Mass Spectrometry (LC-ESI/MS/MS) for the Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. jcpjournal.org [jcpjournal.org]
Dealing with isotopic cross-talk between Azelastine and Azelastine-d3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering isotopic cross-talk between Azelastine and its deuterated internal standard, Azelastine-d3, during LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is isotopic cross-talk and why is it a concern for Azelastine analysis?
A1: Isotopic cross-talk, or isotopic interference, occurs when the signal from the unlabeled analyte (Azelastine) contributes to the signal of its stable isotope-labeled internal standard (this compound), or vice-versa. This is a significant concern for Azelastine due to the natural isotopic abundance of chlorine. Chlorine has two stable isotopes, ³⁵Cl (approximately 75.8%) and ³⁷Cl (approximately 24.2%). This results in a significant "M+2" isotope peak for unlabeled Azelastine that can overlap with the mass of the deuterated internal standard, potentially leading to inaccurate quantification.[1][2][3]
Q2: What are the primary indicators of isotopic cross-talk in my data?
A2: The primary indicators of isotopic cross-talk include:
-
Non-linear calibration curves: Particularly at the higher end of the concentration range.
-
Inaccurate quality control (QC) sample results: High-concentration QCs may show a negative bias, while low-concentration QCs may show a positive bias.
-
A detectable signal in the internal standard channel when analyzing a high-concentration analyte-only sample.
Q3: How can I experimentally confirm and quantify the extent of isotopic cross-talk?
A3: A straightforward experiment can be performed to quantify the percentage of signal contribution. This involves analyzing two key samples:
-
A sample containing a high concentration of the Azelastine standard (e.g., at the Upper Limit of Quantification - ULOQ) without any this compound.
-
A sample containing the working concentration of this compound without any Azelastine.
By measuring the peak area of the this compound transition in the Azelastine-only sample, you can calculate the percentage of cross-talk. A detailed protocol is provided in the "Experimental Protocols" section below.
Q4: What are the main strategies to mitigate isotopic cross-talk?
A4: Several strategies can be employed to minimize or eliminate isotopic cross-talk:
-
Chromatographic Separation: Optimizing the HPLC or UHPLC method to achieve baseline separation between Azelastine and any potential interfering peaks.
-
Mass Spectrometric Resolution: While not always feasible on all instruments, using higher resolution mass spectrometry can help distinguish between the analyte and internal standard signals.
-
Selection of Alternative MRM Transitions: Investigating different precursor-product ion pairs for both Azelastine and this compound to find a combination with minimal overlap.
-
Mathematical Correction: If the cross-talk is consistent and quantifiable, a mathematical correction factor can be applied to the data during processing.
-
Monitoring a Less Abundant Isotope: In some cases, monitoring a less abundant isotopic precursor of the internal standard that is free from analyte contribution can be a viable strategy.[1][2]
Troubleshooting Guides
Problem 1: Non-linear calibration curve, especially at high concentrations.
-
Question: My calibration curve for Azelastine is showing significant deviation from linearity at the upper concentration levels. What could be the cause?
-
Answer: This is a classic symptom of isotopic cross-talk. At high concentrations of Azelastine, the contribution of its M+2 isotope peak to the this compound signal becomes more pronounced, leading to an artificially high internal standard response and a non-linear relationship.
-
Troubleshooting Steps:
-
Confirm Cross-Talk: Perform the cross-talk assessment experiment outlined in the "Experimental Protocols" section.
-
Optimize Chromatography: Ensure that the Azelastine peak is narrow and symmetrical. Poor chromatography can exacerbate the issue.
-
Evaluate Alternative MRM Transitions: If possible, investigate other product ions for both Azelastine and this compound to find a pair with less interference.
-
Implement a Weighted Regression: If the non-linearity persists, using a weighted regression model (e.g., 1/x or 1/x²) for the calibration curve may provide a better fit.
-
Problem 2: Inaccurate results for high-concentration Quality Control (QC) samples.
-
Question: My high QC samples are consistently failing with a negative bias. Could this be related to isotopic interference?
-
Answer: Yes, a negative bias in high QC samples is another strong indicator of isotopic cross-talk. The interference from the high concentration of Azelastine inflates the internal standard signal, causing the calculated concentration of the QC sample to be lower than its nominal value.
-
Troubleshooting Steps:
-
Quantify the Cross-Talk: Use the protocol provided to determine the percentage of interference.
-
Adjust Internal Standard Concentration: Increasing the concentration of the this compound internal standard can sometimes help to minimize the relative contribution of the cross-talk signal.[3] However, this should be carefully evaluated to avoid detector saturation.
-
Apply a Correction Factor: Based on the quantified cross-talk, a correction factor can be calculated and applied to the peak area of the internal standard in high concentration samples.
-
Experimental Protocols
Protocol 1: Quantification of Isotopic Cross-Talk between Azelastine and this compound
Objective: To determine the percentage of signal contribution from unlabeled Azelastine to the this compound MRM transition.
Materials:
-
Calibrated stock solutions of Azelastine and this compound.
-
Blank matrix (e.g., drug-free plasma).
-
Validated LC-MS/MS system and method for Azelastine analysis.
Procedure:
-
Prepare a High-Concentration Analyte Sample: Spike a sample of the blank matrix with Azelastine to a concentration equivalent to the Upper Limit of Quantification (ULOQ) of your assay. Do not add any this compound.
-
Prepare an Internal Standard Sample: Spike a sample of the blank matrix with the working concentration of this compound. Do not add any Azelastine.
-
Analyze Samples: Inject both samples and acquire data, monitoring the MRM transitions for both Azelastine and this compound in both runs.
-
Data Analysis:
-
Measure the peak area of Azelastine in the "High-Concentration Analyte Sample" (AreaAnalyte_High).
-
Measure the peak area, if any, in the this compound channel for the "High-Concentration Analyte Sample" (AreaCrosstalk_IS).
-
Measure the peak area of this compound in the "Internal Standard Sample" (AreaIS_True).
-
-
Calculate the Percentage Cross-Talk:
-
% Cross-Talk = (AreaCrosstalk_IS / AreaIS_True) * 100
-
Data Presentation
Table 1: Mass Spectrometry Parameters for Azelastine and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Azelastine | 382.2 | 112.2 | 35 |
| This compound | 385.2 | 112.2 | 35 |
Note: The MRM transition for this compound is predicted based on the fragmentation of Azelastine, assuming deuteration on the N-methyl group does not alter the primary fragmentation pathway.
Table 2: Hypothetical Results of Isotopic Cross-Talk Experiment
| Sample | Azelastine Concentration (ng/mL) | This compound Concentration (ng/mL) | Peak Area (Azelastine Channel) | Peak Area (this compound Channel) |
| High-Analyte | 50 | 0 | 2,500,000 | 50,000 |
| IS-Only | 0 | 10 | 0 | 1,000,000 |
Calculation of % Cross-Talk:
% Cross-Talk = (50,000 / 1,000,000) * 100 = 5.0%
Visualizations
Caption: Conceptual diagram of isotopic cross-talk from Azelastine to this compound.
Caption: A logical workflow for troubleshooting isotopic cross-talk issues.
References
- 1. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving extraction recovery of Azelastine-d3 from plasma
Welcome to the technical support center for the extraction of Azelastine-d3 from plasma. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows and overcoming common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for extracting this compound from plasma?
A1: The most common methods for extracting this compound from plasma are Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Protein Precipitation (PPT). The choice of method depends on factors such as the desired level of sample cleanup, required sensitivity, and available equipment.
Q2: Why is my this compound recovery low?
A2: Low recovery of this compound can be caused by several factors, including:
-
Suboptimal pH: The pH of the plasma sample and extraction solvents is critical for efficient extraction.
-
Inappropriate Solvent Selection: The choice of organic solvent in LLE and PPT, or the sorbent and elution solvent in SPE, significantly impacts recovery.
-
Incomplete Phase Separation: In LLE, inadequate separation of the aqueous and organic phases can lead to loss of the analyte.
-
Matrix Effects: Components in the plasma matrix can interfere with the extraction process and subsequent analysis, often leading to ion suppression in LC-MS/MS analysis.[1][2]
-
Analyte Adsorption: this compound may adsorb to plasticware or glassware, especially at low concentrations.
Q3: How can I minimize matrix effects in my analysis?
A3: Matrix effects, which can cause ion suppression or enhancement in LC-MS/MS, are a common challenge in bioanalysis.[2] To minimize these effects:
-
Optimize Sample Cleanup: Employing a more rigorous extraction method like SPE can remove more interfering matrix components compared to protein precipitation.
-
Chromatographic Separation: Ensure adequate chromatographic separation of this compound from co-eluting matrix components.
-
Dilution: Diluting the final extract can sometimes mitigate matrix effects, but this may compromise sensitivity.
-
Use of a Stable Isotope-Labeled Internal Standard: Using this compound as an internal standard for the analysis of Azelastine (B1213491) helps to compensate for matrix effects, as both compounds are affected similarly.
Q4: What is the role of this compound in the analysis of Azelastine?
A4: this compound is a deuterated form of Azelastine and is commonly used as an internal standard (IS) in quantitative bioanalytical methods.[3] Because it is chemically identical to Azelastine but has a different mass, it co-elutes with the analyte and experiences similar extraction recovery and matrix effects. This allows for accurate quantification of Azelastine, as the ratio of the analyte signal to the internal standard signal is used for calibration, correcting for variations in the sample preparation and analytical process.
Troubleshooting Guides
Issue 1: Low Extraction Recovery of this compound
This guide provides a systematic approach to troubleshooting and improving low extraction recovery of this compound from plasma.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low this compound recovery.
Detailed Steps & Solutions:
| Potential Cause | Recommended Action |
| Incorrect pH of Plasma Sample | Azelastine is a basic compound. Adjusting the plasma sample to a basic pH (e.g., pH 9-10) with a suitable buffer (e.g., ammonium (B1175870) hydroxide) will neutralize its charge, increasing its affinity for non-polar organic solvents in LLE or retention on a non-polar SPE sorbent. |
| Inappropriate Extraction Solvent (LLE) | For LLE, use a water-immiscible organic solvent that provides good solubility for Azelastine. Common choices include n-hexane, methyl tert-butyl ether (MTBE), or mixtures like n-hexane:2-propanol (97:3, v/v).[4][5][6] Experiment with different solvents or solvent mixtures to find the optimal one for your conditions. |
| Insufficient Solvent Volume | Ensure a sufficient volume of extraction solvent is used to allow for efficient partitioning of the analyte. A common starting point is a 5:1 ratio of solvent to plasma. |
| Inadequate Mixing | Vortex the sample vigorously for at least 1-2 minutes to ensure thorough mixing of the plasma and the extraction solvent. This maximizes the surface area for mass transfer. |
| Emulsion Formation (LLE) | Emulsions can form at the interface of the aqueous and organic layers, trapping the analyte. To break emulsions, try adding a small amount of a different organic solvent, gentle centrifugation, or using a vortex mixer at a lower speed. |
| Suboptimal SPE Sorbent | For a basic compound like Azelastine, a reversed-phase sorbent (e.g., C8 or C18) is often a good choice. Ensure the sorbent chemistry is appropriate for the analyte's properties. |
| Inefficient SPE Wash/Elution | The wash step in SPE should be strong enough to remove interferences without eluting the analyte. The elution solvent should be strong enough to completely desorb the analyte from the sorbent. Optimize the composition and volume of both the wash and elution solvents. |
| Analyte Adsorption to Labware | Use low-binding polypropylene (B1209903) tubes and pipette tips to minimize non-specific binding of this compound. |
| Degradation of this compound | Ensure the stability of this compound in the plasma and in the stock and working solutions.[7][8] Store samples and solutions at appropriate temperatures and protect them from light if necessary. |
Issue 2: High Variability in this compound Recovery
High variability in recovery can lead to poor precision and inaccurate results.
Logical Relationship Diagram
Caption: Factors contributing to high variability in extraction recovery.
Solutions to Improve Precision:
-
Standardize Procedures: Ensure all experimental steps, including pipetting, vortexing time and speed, and incubation times, are performed consistently for all samples.
-
Automate when Possible: Automated liquid handling systems can significantly improve the precision of solvent and sample dispensing.
-
Proper Sample Thawing and Mixing: Ensure frozen plasma samples are completely thawed and thoroughly mixed before aliquoting to ensure homogeneity.
-
Consistent Evaporation: If an evaporation step is used, ensure all samples are evaporated to dryness and reconstituted in the same volume of solvent under identical conditions.
-
SPE Cartridge Conditioning: Properly condition and equilibrate SPE cartridges according to the manufacturer's instructions to ensure consistent performance.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE)
This protocol is adapted from a validated method for the determination of Azelastine in human plasma.[4][5][6]
-
Sample Preparation:
-
To 1.0 mL of human plasma in a polypropylene tube, add 100 µL of this compound internal standard working solution.
-
Add 100 µL of 1M Sodium Hydroxide to alkalize the sample.
-
Vortex for 30 seconds.
-
-
Extraction:
-
Add 5.0 mL of n-hexane:2-propanol (97:3, v/v).
-
Vortex for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
-
Evaporation and Reconstitution:
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex for 30 seconds.
-
-
Analysis:
-
Inject an aliquot into the LC-MS/MS system.
-
Protocol 2: Solid-Phase Extraction (SPE)
This is a general protocol that can be adapted for this compound extraction using a reversed-phase SPE cartridge.
-
Sample Pre-treatment:
-
To 0.5 mL of plasma, add 0.5 mL of 4% phosphoric acid.
-
Vortex for 30 seconds.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
-
Elution:
-
Elute the this compound with 1 mL of methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under nitrogen.
-
Reconstitute in 200 µL of mobile phase.
-
-
Analysis:
-
Inject an aliquot into the LC-MS/MS system.
-
Data Presentation
The following tables summarize reported recovery data for Azelastine from plasma using different extraction methods. Note that experimental conditions vary between studies, and these values should be considered as a general guide.
Table 1: Liquid-Liquid Extraction (LLE) Recovery of Azelastine
| Extraction Solvent | Plasma Volume | Recovery (%) | Reference |
| n-hexane:2-propanol (97:3, v/v) | 1.0 mL | > 85% | [4][5][6] |
| Methyl tert-butyl ether | 0.5 mL | ~90% | - |
Table 2: Solid-Phase Extraction (SPE) Recovery of Azelastine
| SPE Sorbent | Plasma Volume | Recovery (%) | Reference |
| Oasis HLB | 0.2 mL | > 90% | [9] |
| C18 | 0.5 mL | 85-95% | - |
Note: Recovery data specifically for this compound is often not explicitly reported in publications, as its primary role is to track and correct for the recovery of the unlabeled analyte. The recovery of this compound is expected to be very similar to that of Azelastine.
References
- 1. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 2. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of azelastine and its major metabolite desmethylazelastine in human plasma using high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of Azelastine in Human Plasma by Validated Liquid Chromatography Coupled to Tandom Mass Spectrometry (LC-ESI/MS/MS) for the Clinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of Azelastine in Human Plasma by Validated Liquid Chromatography Coupled to Tandom Mass Spectrometry (LC-ESI/MS/MS) for the Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Stability study of the antihistamine drug azelastine HCl along with a kinetic investigation and the identification of new degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jcpjournal.org [jcpjournal.org]
Stability of Azelastine-d3 in different biological matrices and storage conditions
Welcome to the Technical Support Center for Azelastine-d3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in various biological matrices and under different storage conditions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in bioanalysis?
This compound is a deuterated form of Azelastine (B1213491), a potent H1-receptor antagonist. In quantitative bioanalysis, particularly in methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS), this compound serves as an ideal internal standard (IS). Its chemical and physical properties are nearly identical to the non-labeled Azelastine, ensuring that it behaves similarly during sample preparation, chromatography, and ionization. This co-elution and similar behavior allow for accurate correction of variations that can occur during the analytical process, such as extraction inconsistencies and matrix effects.
Q2: What are the general storage recommendations for this compound?
For long-term storage, this compound should be stored at -20°C as a solid.[1] Stock solutions of this compound are typically prepared in organic solvents like methanol (B129727) or a mixture of methanol and water and should also be stored at -20°C to ensure stability.
Q3: How stable is this compound in biological matrices like plasma?
While extensive public data specifically on this compound stability is limited, a validated LC-MS/MS method for the simultaneous determination of azelastine and its metabolite in human plasma successfully used Azelastine-(13)C,d3 as the internal standard.[2] The successful validation and use of this method in a bioequivalence study strongly suggest that this compound is stable under typical bioanalytical storage and processing conditions, including freeze-thaw cycles, bench-top storage, and long-term storage in plasma at low temperatures.
Q4: What are the expected degradation pathways for this compound?
The degradation pathways for this compound are expected to be the same as for non-deuterated Azelastine. Studies on Azelastine have shown that it can degrade under stress conditions such as acidic and alkaline hydrolysis, oxidation, and photolysis.[3][4][5] The primary degradation products are typically formed through modifications of the azepine ring or the phthalazinone core.
Stability of this compound in Human Plasma
The following tables summarize the expected stability of this compound in human plasma under various conditions, based on the successful use of deuterated azelastine internal standards in validated bioanalytical methods. The data presented here are illustrative and represent typical acceptance criteria for bioanalytical method validation (i.e., mean concentration within ±15% of the nominal concentration).
Table 1: Freeze-Thaw Stability of this compound in Human Plasma
| Number of Freeze-Thaw Cycles | Low QC (ng/mL) | High QC (ng/mL) | % Nominal Concentration (Low QC) | % Nominal Concentration (High QC) |
| 0 (Baseline) | 5.05 | 49.8 | 101.0% | 99.6% |
| 1 | 5.01 | 50.3 | 100.2% | 100.6% |
| 2 | 4.95 | 49.5 | 99.0% | 99.0% |
| 3 | 4.98 | 50.1 | 99.6% | 100.2% |
Table 2: Bench-Top Stability of this compound in Human Plasma at Room Temperature
| Storage Duration (hours) | Low QC (ng/mL) | High QC (ng/mL) | % Nominal Concentration (Low QC) | % Nominal Concentration (High QC) |
| 0 (Baseline) | 5.02 | 50.1 | 100.4% | 100.2% |
| 4 | 4.97 | 49.8 | 99.4% | 99.6% |
| 8 | 4.95 | 49.6 | 99.0% | 99.2% |
| 24 | 4.91 | 49.3 | 98.2% | 98.6% |
Table 3: Long-Term Stability of this compound in Human Plasma
| Storage Duration | Storage Temperature | Low QC (ng/mL) | High QC (ng/mL) | % Nominal Concentration (Low QC) | % Nominal Concentration (High QC) |
| 30 days | -20°C | 5.08 | 50.4 | 101.6% | 100.8% |
| 90 days | -20°C | 5.03 | 50.1 | 100.6% | 100.2% |
| 30 days | -70°C | 5.05 | 50.2 | 101.0% | 100.4% |
| 90 days | -70°C | 5.01 | 49.9 | 100.2% | 99.8% |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution Preparation:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Reconstitute the solid with an appropriate volume of methanol to achieve a stock concentration of 1 mg/mL.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution at -20°C in a tightly sealed container.
-
-
Working Solution Preparation:
-
Prepare serial dilutions of the stock solution with a suitable solvent (e.g., 50% methanol in water) to create working solutions at the desired concentrations for spiking into calibration standards and quality control (QC) samples.
-
Store the working solutions at 2-8°C when in use and at -20°C for longer-term storage.
-
Protocol 2: Assessment of this compound Freeze-Thaw Stability in Plasma
-
Spike a known concentration of this compound into blank human plasma to prepare low and high QC samples.
-
Divide the QC samples into aliquots.
-
Analyze one set of aliquots immediately to establish the baseline concentration (Cycle 0).
-
Freeze the remaining aliquots at -20°C or -70°C for at least 12 hours.
-
Thaw the samples unassisted at room temperature.
-
Once completely thawed, refreeze the samples for another 12 hours. This completes one freeze-thaw cycle.
-
Repeat the freeze-thaw process for the desired number of cycles (typically 3-5 cycles).
-
After the final thaw, analyze the samples by a validated LC-MS/MS method.
-
Compare the mean concentration of the cycled samples to the baseline concentration. The deviation should be within ±15%.
Troubleshooting Guide
Below are common issues that may be encountered during the use of this compound as an internal standard, along with troubleshooting steps.
Issue 1: Poor Peak Shape or Tailing for this compound
-
Possible Cause:
-
Column Contamination: Buildup of matrix components on the analytical column.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase may not be optimal for the basic nature of Azelastine.
-
Column Degradation: Loss of stationary phase or column bed collapse.
-
-
Troubleshooting Steps:
-
Wash the Column: Implement a robust column washing procedure between runs.
-
Adjust Mobile Phase: Ensure the mobile phase pH is appropriate. For basic compounds like Azelastine, a slightly acidic mobile phase (e.g., with 0.1% formic acid) often improves peak shape.
-
Replace the Column: If the problem persists, replace the analytical column with a new one.
-
Issue 2: Inconsistent or Low Recovery of this compound
-
Possible Cause:
-
Inefficient Extraction: The chosen sample preparation method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) may not be optimal.
-
Adsorption: this compound may adsorb to plasticware or glassware during sample processing.
-
Degradation during Extraction: The pH or temperature conditions during the extraction process may be causing degradation.
-
-
Troubleshooting Steps:
-
Optimize Extraction Method: Experiment with different extraction solvents or SPE cartridges.
-
Use Silanized Glassware or Low-Binding Tubes: This can minimize adsorption.
-
Control Extraction Conditions: Ensure that the pH and temperature are maintained within a stable range for this compound.
-
Issue 3: this compound Signal Drifts or is Unstable
-
Possible Cause:
-
Matrix Effects: Ion suppression or enhancement from co-eluting matrix components.
-
Mass Spectrometer Source Contamination: Buildup on the ion source can lead to signal instability.
-
Instability in Reconstituted Extract: The analyte may not be stable in the final solvent used for injection.
-
-
Troubleshooting Steps:
-
Improve Chromatographic Separation: Modify the LC gradient to better separate this compound from matrix interferences.
-
Clean the Mass Spectrometer Source: Follow the manufacturer's instructions for cleaning the ion source.
-
Evaluate Post-Preparative Stability: Analyze the stability of this compound in the reconstitution solvent over the expected analysis time.
-
Issue 4: Cross-talk between Azelastine and this compound Channels
-
Possible Cause:
-
Isotopic Impurity: The this compound internal standard may contain a small amount of the non-deuterated Azelastine.
-
In-source Fragmentation: Fragmentation of the analyte or internal standard in the ion source of the mass spectrometer.
-
-
Troubleshooting Steps:
-
Check Certificate of Analysis: Verify the isotopic purity of the this compound standard.
-
Optimize Mass Spectrometer Conditions: Adjust source parameters (e.g., cone voltage) to minimize in-source fragmentation.
-
Visualizations
References
- 1. Azelastine-13C,d3 | CAS | LGC Standards [lgcstandards.com]
- 2. Simultaneous determination of azelastine and its major metabolite desmethylazelastine in human plasma using high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability study of the antihistamine drug azelastine HCl along with a kinetic investigation and the identification of new degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Method validation and characterization of stress degradation products of azelastine hydrochloride using LC-UV/PDA and LC-Q/TOF-MS studies - PubMed [pubmed.ncbi.nlm.nih.gov]
How to resolve co-eluting interferences with Azelastine-d3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve co-eluting interferences with Azelastine-d3 in LC-MS/MS assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used in bioanalysis?
This compound is a stable isotope-labeled (SIL) internal standard for Azelastine (B1213491). It is chemically identical to Azelastine, except that three hydrogen atoms have been replaced with deuterium. This mass difference allows it to be distinguished from the unlabeled Azelastine by a mass spectrometer. Using a SIL internal standard is best practice in quantitative LC-MS/MS assays as it co-elutes with the analyte, compensating for variability in sample preparation, injection volume, and matrix effects, thus leading to more accurate and precise results.
Q2: What are co-eluting interferences, and how can they affect my results with this compound?
Co-eluting interferences are compounds in a sample that have the same or very similar retention time as the analyte of interest (Azelastine) or its internal standard (this compound) under the employed chromatographic conditions.[1] These interferences can lead to inaccurate quantification by either suppressing or enhancing the ionization of Azelastine or this compound in the mass spectrometer source.[1] Even with a SIL internal standard, if an interference co-elutes with only the analyte or the internal standard, it can lead to erroneous results.[1]
Q3: What are the potential sources of co-eluting interferences with this compound?
Potential sources of co-eluting interferences with this compound include:
-
Metabolites of Azelastine: Azelastine is metabolized in the liver to form metabolites such as desmethylazelastine (B192710) and 6-hydroxyazelastine.[2][3] These metabolites may have similar chromatographic properties to Azelastine and this compound.
-
Metabolites of Co-administered Drugs: Patients may be taking other medications that could be metabolized into compounds that interfere with the analysis.
-
Endogenous Matrix Components: Components of the biological matrix (e.g., plasma, urine) can sometimes co-elute with the analyte or internal standard.
-
Degradation Products: Azelastine can degrade under certain conditions (e.g., acidic, basic, oxidative stress) to form various degradation products that could potentially co-elute.[4]
Q4: My Azelastine and this compound peaks are not perfectly co-eluting. Is this a problem?
Yes, this can be a significant problem. A slight chromatographic shift between Azelastine and this compound can lead to differential matrix effects.[1] This means that even though you are using a stable isotope-labeled internal standard, the analyte and internal standard may experience different levels of ion suppression or enhancement, leading to inaccurate quantification.
Troubleshooting Guide: Resolving Co-eluting Interferences
This guide provides a step-by-step approach to identifying and resolving suspected co-eluting interferences with this compound.
Step 1: Confirm Co-elution and Interference
The first step is to confirm that you have a co-elution issue and to identify whether the interference is affecting the analyte, the internal standard, or both.
Experimental Protocol:
-
System Suitability Check:
-
Prepare a neat solution containing known concentrations of Azelastine and this compound in the initial mobile phase.
-
Inject this solution into the LC-MS/MS system.
-
Expected Outcome: You should observe sharp, symmetrical, and perfectly co-eluting peaks for Azelastine and this compound.
-
-
Matrix Effect Evaluation:
-
Prepare three sets of samples:
-
Set A: Neat solution of Azelastine and this compound.
-
Set B: Blank matrix extract spiked with Azelastine and this compound post-extraction.
-
Set C: Blank matrix spiked with Azelastine and this compound before extraction.
-
-
Analyze all three sets and compare the peak areas.
-
Assessment: A significant difference in peak areas between Set A and Set B indicates the presence of matrix effects (ion suppression or enhancement). A difference between Set B and Set C indicates issues with recovery during extraction.
-
-
Interference Screening in Blank Matrix:
-
Extract and analyze blank matrix samples from at least six different sources.
-
Assessment: Look for any endogenous peaks at the retention time of Azelastine or this compound.
-
Step 2: Chromatographic Optimization
If a co-eluting interference is confirmed, the next step is to optimize the chromatographic method to separate the interference from the analyte and internal standard.
Troubleshooting Workflow:
Caption: A workflow for optimizing chromatography to resolve interferences.
Detailed Methodologies:
-
Gradient Modification: If you are using a gradient elution, try making the gradient shallower around the elution time of Azelastine. This will increase the separation between closely eluting compounds.
-
Mobile Phase Composition:
-
Organic Modifier: Switching between acetonitrile and methanol (B129727) can significantly alter the selectivity of the separation.
-
Additive: Changing the pH of the mobile phase by using different additives (e.g., formic acid, ammonium formate, ammonium acetate) can change the ionization state of both the analytes and the interfering compounds, leading to changes in retention time.
-
-
Column Chemistry: If modifying the mobile phase is not sufficient, consider trying a column with a different stationary phase. For example, if you are using a C18 column, a phenyl-hexyl or a biphenyl (B1667301) column may offer different selectivity.
Quantitative Data Summary: Comparison of Chromatographic Conditions
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | YMC C8 (50 x 2.0 mm, 3 µm)[5] | C18 (e.g., 50 x 2.1 mm, 1.8 µm) | Phenyl-Hexyl (e.g., 50 x 2.1 mm, 2.6 µm) |
| Mobile Phase A | 5 mM Ammonium Acetate (B1210297) in Water[5] | 0.1% Formic Acid in Water | 10 mM Ammonium Formate in Water |
| Mobile Phase B | Acetonitrile[5] | Methanol | Acetonitrile |
| Flow Rate | 0.25 mL/min[5] | 0.4 mL/min | 0.5 mL/min |
| Gradient | Isocratic (70% B)[5] | Gradient: 10-90% B over 5 min | Gradient: 20-80% B over 3 min |
Step 3: Sample Preparation Optimization
If chromatographic changes do not resolve the issue, the interference may need to be removed during sample preparation.
Troubleshooting Options:
-
Solid-Phase Extraction (SPE):
-
Wash Steps: Experiment with different wash solutions to remove the interference while retaining Azelastine and this compound on the SPE cartridge. Try washes with varying organic content and pH.
-
Elution Solvent: Optimize the elution solvent to selectively elute the analytes, leaving the interference behind on the cartridge.
-
-
Liquid-Liquid Extraction (LLE):
-
Extraction Solvent: Try different organic solvents (e.g., ethyl acetate, methyl tert-butyl ether, hexane/isoamyl alcohol mixtures) to find one that selectively extracts Azelastine and not the interference.
-
pH Adjustment: Adjusting the pH of the aqueous sample before extraction can significantly impact the extraction efficiency of acidic, basic, or neutral compounds.
-
Sample Preparation Protocol (Example using SPE):
-
Sample Pre-treatment: To 200 µL of plasma, add 20 µL of this compound internal standard solution. Add 200 µL of 4% phosphoric acid in water and vortex.
-
SPE Cartridge Conditioning: Condition a mixed-mode SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing:
-
Wash with 1 mL of 0.1 M acetate buffer (pH 4.0).
-
Wash with 1 mL of methanol/water (20:80, v/v).
-
-
Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide (B78521) in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
Step 4: Mass Spectrometry Parameter Optimization
In some cases, it may be possible to resolve interferences by optimizing the mass spectrometry parameters, especially if the interference is isobaric (has the same mass) with Azelastine or this compound.
Logical Relationship Diagram:
Caption: Decision tree for optimizing MS parameters to handle isobaric interferences.
Key Considerations:
-
MRM Transitions: Ensure that you are using the most specific and intense multiple reaction monitoring (MRM) transitions for both Azelastine and this compound. It may be necessary to re-optimize these transitions in the presence of the matrix.
-
Collision Energy: Optimizing the collision energy can sometimes help to differentiate between the analyte and an isobaric interference if they fragment differently.
-
High-Resolution Mass Spectrometry: If available, using a high-resolution mass spectrometer can often resolve isobaric interferences by accurately measuring the mass-to-charge ratio to four or five decimal places.
MRM Transitions for Azelastine and Metabolite
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Azelastine | 382.2 | 112.2[5] |
| Desmethylazelastine | 368.2 | (To be optimized) |
| This compound | 385.2 | (To be optimized based on fragmentation) |
References
- 1. benchchem.com [benchchem.com]
- 2. Simultaneous determination of azelastine and its major metabolite desmethylazelastine in human plasma using high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of azelastine and its active metabolite, desmethylazelastine, in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Method validation and characterization of stress degradation products of azelastine hydrochloride using LC-UV/PDA and LC-Q/TOF-MS studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of Azelastine in Human Plasma by Validated Liquid Chromatography Coupled to Tandom Mass Spectrometry (LC-ESI/MS/MS) for the Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing ion suppression effects when using Azelastine-d3
Welcome to the Technical Support Center for methods involving Azelastine-d3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing ion suppression effects and troubleshooting common issues during the LC-MS/MS analysis of Azelastine.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in Azelastine analysis?
A1: Ion suppression is a matrix effect frequently encountered in Liquid Chromatography-Mass Spectrometry (LC-MS/MS). It refers to the reduction in the ionization efficiency of the target analyte, in this case, Azelastine, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine).[1] This suppression can lead to decreased sensitivity, poor reproducibility, and inaccurate quantification of Azelastine.
Q2: How does this compound help in mitigating ion suppression?
A2: this compound is a stable isotope-labeled internal standard (SIL-IS) for Azelastine. Since it is chemically identical to Azelastine, it co-elutes and experiences similar ion suppression effects in the mass spectrometer's ion source.[2] By calculating the peak area ratio of Azelastine to this compound, the variability caused by ion suppression can be normalized, leading to more accurate and precise quantification. While deuterated standards are widely used, it's important to note that in some cases, slight chromatographic shifts between the analyte and the deuterated standard can lead to differential matrix effects.[3]
Q3: What are the primary sources of ion suppression in bioanalytical samples?
A3: The primary sources of ion suppression in bioanalytical matrices like plasma are endogenous components such as phospholipids, salts, and proteins.[4] Exogenous sources can include anticoagulants, dosing vehicles, and concomitant medications. These molecules can compete with Azelastine for ionization in the ESI source, leading to a suppressed signal.[5]
Q4: What are the common sample preparation techniques to reduce ion suppression for Azelastine analysis?
A4: Common sample preparation techniques include:
-
Liquid-Liquid Extraction (LLE): This technique separates analytes from the sample matrix based on their differential solubility in two immiscible liquids. A described method for Azelastine uses n-hexane: 2-propanol (97:3, v/v).[1]
-
Solid-Phase Extraction (SPE): SPE uses a solid sorbent to selectively retain the analyte while matrix components are washed away. Oasis HLB cartridges are a common choice for extracting a range of compounds from biological fluids.[6]
-
Protein Precipitation (PPT): This is a simpler but often less clean method where a solvent like acetonitrile (B52724) is used to precipitate proteins from the sample. While quick, it may not effectively remove other matrix components like phospholipids, which are significant contributors to ion suppression.[4]
Q5: How can chromatographic conditions be optimized to minimize ion suppression?
A5: Chromatographic optimization aims to separate Azelastine from co-eluting matrix interferences.[7] Key strategies include:
-
Gradient Elution: A well-designed gradient can effectively separate the analyte from the regions where significant ion suppression occurs, often at the beginning and end of the chromatographic run.
-
Column Selection: Using a column with a different stationary phase (e.g., C8 vs. C18) can alter the elution profile of both the analyte and interfering compounds, potentially improving separation.
-
Flow Rate: Lower flow rates can sometimes improve ionization efficiency and reduce the impact of matrix components.[8]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
Issue 1: Low signal intensity or complete signal loss for Azelastine.
| Possible Cause | Recommended Solution |
| Significant Ion Suppression | 1. Incorporate this compound: Ensure this compound is used as an internal standard to compensate for signal variability. 2. Improve Sample Preparation: Switch to a more rigorous cleanup method. If using protein precipitation, consider solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to more effectively remove interfering matrix components.[4] 3. Optimize Chromatography: Adjust the chromatographic gradient to separate the Azelastine peak from regions of high ion suppression. A post-column infusion experiment can help identify these regions.[7] |
| Suboptimal MS Conditions | 1. Tune Mass Spectrometer: Regularly tune the mass spectrometer for Azelastine and this compound to ensure optimal performance. 2. Optimize Ion Source Parameters: Adjust parameters such as nebulizer gas pressure, drying gas temperature, and capillary voltage to maximize the signal for Azelastine.[9] |
| Contamination | 1. Clean the LC-MS System: Flush the system, clean the ion source, and check for any sources of contamination. 2. Use High-Purity Solvents: Ensure that all solvents and reagents are of high purity to avoid introducing contaminants. |
Issue 2: High variability in Azelastine peak areas between replicate injections.
| Possible Cause | Recommended Solution |
| Inconsistent Matrix Effects | 1. Use this compound Consistently: Ensure that this compound is added to all samples, standards, and quality controls at a consistent concentration early in the sample preparation process. 2. Homogenize Samples: Thoroughly vortex and centrifuge samples to ensure a consistent matrix is being processed. |
| Poor Chromatographic Peak Shape | 1. Check for Column Overload: Dilute the sample if the peak is fronting or tailing excessively. 2. Mobile Phase Mismatch: Ensure the sample solvent is compatible with the initial mobile phase to prevent peak distortion. 3. Column Degradation: If peak shape deteriorates over time, consider replacing the analytical column. |
| Injector Issues | 1. Check for Carryover: Inject a blank solvent after a high concentration sample to check for carryover. Implement a robust needle wash protocol if necessary. 2. Inspect Injector Components: Check the injector needle and seat for blockages or wear. |
Issue 3: Azelastine and this compound peaks are not co-eluting perfectly.
| Possible Cause | Recommended Solution |
| Isotope Effect | A slight retention time shift between a deuterated internal standard and the analyte can occur.[3] While usually minimal, a steep gradient can amplify this difference. |
| Chromatographic Conditions | 1. Adjust Gradient: A shallower gradient around the elution time of Azelastine can help to minimize the separation between the analyte and its deuterated internal standard. 2. Optimize Temperature: Ensure consistent column temperature control. |
Quantitative Data Summary
The following tables summarize the expected performance of different methods. Note: The following data is illustrative and may not be directly representative of all experimental conditions. It is crucial to validate these methods in your own laboratory.
Table 1: Comparison of Sample Preparation Techniques for Azelastine Analysis
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | RSD (%) | Reference |
| Protein Precipitation (Acetonitrile) | >85 | High (Significant Suppression) | <15 | [4] |
| Liquid-Liquid Extraction (n-hexane: 2-propanol) | 70-90 | Moderate | <10 | [1] |
| Solid-Phase Extraction (Oasis HLB) | >90 | Low | <5 | [6] |
Table 2: Illustrative Impact of this compound on Quantitation
| Parameter | Without this compound | With this compound |
| Precision (%CV) of QC samples | 15-25% | <10% |
| Accuracy (%Bias) of QC samples | ± 20-30% | ± 5-10% |
Experimental Protocols
1. Liquid-Liquid Extraction (LLE) Protocol for Azelastine from Human Plasma [1]
-
To 1.0 mL of human plasma in a clean tube, add the internal standard solution (this compound).
-
Add 5.0 mL of extraction solvent (n-hexane: 2-propanol, 97:3, v/v).
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
2. Solid-Phase Extraction (SPE) Protocol for Azelastine from Human Plasma [6]
-
Condition an Oasis HLB SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
To 0.2 mL of plasma, add the internal standard solution (this compound) and 0.02 mL of phosphate (B84403) buffer.
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 10% methanol in water to remove polar interferences.
-
Elute Azelastine and this compound from the cartridge with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
3. Post-Column Infusion Experiment to Identify Ion Suppression Zones [7]
-
Set up the LC-MS/MS system with the analytical column and mobile phase intended for the Azelastine assay.
-
Prepare a solution of Azelastine at a concentration that gives a stable and moderate signal.
-
Using a syringe pump and a T-connector, continuously infuse the Azelastine solution into the LC flow path after the analytical column and before the mass spectrometer ion source.
-
Once a stable baseline signal for Azelastine is observed, inject a blank, extracted matrix sample (e.g., plasma processed by LLE or SPE without the analyte or IS).
-
Monitor the Azelastine signal. Any significant drop in the baseline indicates a region of ion suppression.
Visualizations
Caption: A generalized experimental workflow for the analysis of Azelastine using this compound.
Caption: A logical troubleshooting workflow for inaccurate Azelastine quantification.
References
- 1. Determination of Azelastine in Human Plasma by Validated Liquid Chromatography Coupled to Tandom Mass Spectrometry (LC-ESI/MS/MS) for the Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. myadlm.org [myadlm.org]
- 4. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 5. Signal suppression/enhancement in HPLC-ESI-MS/MS from concomitant medications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jcpjournal.org [jcpjournal.org]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. researchgate.net [researchgate.net]
- 9. uniklinik-freiburg.de [uniklinik-freiburg.de]
Calibration curve linearity issues with Azelastine-d3 internal standard
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering calibration curve linearity issues with Azelastine-d3 as an internal standard in bioanalytical methods, such as LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of non-linear calibration curves when using this compound as an internal standard?
Non-linearity in calibration curves, even with a stable isotope-labeled internal standard (SIL-IS) like this compound, can arise from several factors:
-
Detector Saturation: At high analyte concentrations, the mass spectrometer detector can become saturated, leading to a non-proportional response.
-
Ion Suppression/Enhancement: Competition for ionization in the mass spectrometer source between the analyte (Azelastine) and the internal standard (this compound) can occur at high concentrations. This can lead to a disproportional response and a non-linear relationship.[1] Matrix components co-eluting with the analyte and internal standard can also cause ion suppression or enhancement.[1]
-
Analyte Multimer Formation: At high concentrations, Azelastine molecules may form dimers or other multimers in the ion source, which are not accounted for in the primary ion transition, leading to a loss of linear response.
-
Isotopic Contribution (Cross-talk): At very high concentrations of Azelastine, the naturally occurring isotopes of the analyte can contribute to the signal of the this compound internal standard.[1] This is more common when the mass difference between the analyte and the internal standard is small.
-
Inappropriate Internal Standard Concentration: The concentration of this compound itself can influence the linearity of the response ratio. An excessively high or low concentration can lead to non-ideal behavior.
-
Stability of the Deuterium (B1214612) Label: Although rare for well-designed SIL-IS, there is a possibility of deuterium-proton exchange if the labels are in unstable positions on the molecule. This can lead to a loss of the isotopic label and compromise the accuracy of the assay.
Q2: My this compound internal standard is not adequately compensating for matrix effects. What could be the reason?
This issue, known as "differential matrix effects," can occur when the analyte and the deuterated internal standard are affected differently by the sample matrix. A primary cause is a slight difference in their chromatographic retention times. This small separation can expose the analyte and the internal standard to different matrix components as they elute, leading to varying degrees of ion suppression or enhancement.
Q3: How can the concentration of this compound affect the linearity of my calibration curve?
The concentration of the internal standard is a critical parameter.
-
Too Low: A low concentration may result in a poor signal-to-noise ratio and be more susceptible to interference from the analyte's isotopic contribution at the upper limit of quantitation (ULOQ).
-
Too High: A very high concentration can lead to detector saturation for the internal standard channel and may increase the likelihood of ion suppression of the analyte. In some cases, a higher concentration of the internal standard can improve linearity, but this needs to be empirically determined.
Q4: Can the position of the deuterium label on this compound impact my results?
Yes, the position and stability of the deuterium label are crucial. Deuterium atoms in certain chemical positions can be susceptible to back-exchange with protons from the solvent or matrix. This can lead to a loss of the isotopic label, compromising the accuracy of the assay. It is important to use internal standards where the deuterium atoms are placed in stable, non-exchangeable positions.
Troubleshooting Guides
Guide 1: Investigating and Resolving Non-Linearity
This guide provides a step-by-step approach to troubleshoot a non-linear calibration curve for Azelastine.
Step 1: Data Review and Initial Checks
-
Examine the Response Curve: Plot the absolute peak areas of both Azelastine and this compound across the calibration range. A plateauing of the Azelastine peak area at high concentrations suggests detector saturation or ion suppression. A significant drop in the this compound peak area at high Azelastine concentrations points towards ion suppression.
-
Check for Outliers: Ensure that no single calibrant point is erroneously prepared or integrated.
-
Review Integration Parameters: Verify that the peak integration is accurate and consistent for all calibrants.
Step 2: Experimental Troubleshooting
If the initial checks do not resolve the issue, proceed with the following experimental investigations. The workflow for this process is illustrated in the diagram below.
Step 3: Data Interpretation and Corrective Actions
Based on the outcomes of the experimental troubleshooting, implement the following corrective actions:
| Observation | Potential Cause | Recommended Action |
| Linearity improves upon dilution of high concentration standards. | Detector saturation or ion suppression at high analyte concentrations. | Narrow the calibration range or implement a dilution protocol for high-concentration samples. |
| Linearity improves with a different this compound concentration. | Suboptimal internal standard concentration leading to poor tracking of the analyte. | Adopt the optimized internal standard concentration for the assay. |
| Improved linearity after chromatographic changes. | Co-elution of matrix components causing differential matrix effects. | Implement the improved chromatographic method. |
Guide 2: Assessing Isotopic Contribution
This guide outlines a procedure to determine if the Azelastine analyte is contributing to the this compound internal standard signal.
Experimental Protocol:
-
Prepare a High-Concentration Analyte Sample: Prepare a sample containing Azelastine at the upper limit of quantification (ULOQ) without the addition of the this compound internal standard.
-
Prepare an Internal Standard Sample: Prepare a blank matrix sample spiked only with the this compound internal standard at the concentration used in the assay.
-
Analysis: Inject both samples into the LC-MS/MS system.
-
Data Evaluation:
-
In the high-concentration analyte sample, monitor the mass transition for this compound. The signal should be negligible.
-
In the internal standard-only sample, monitor the mass transition for Azelastine. The signal should be minimal and represents any unlabeled Azelastine present as an impurity in the internal standard.
-
Acceptance Criteria and Actions:
| Observation | Interpretation | Recommended Action |
| Signal in the this compound channel of the ULOQ sample is >5% of the expected IS response. | Significant isotopic contribution from the analyte to the internal standard. | Consider using an internal standard with a larger mass difference (e.g., Azelastine-d5 or ¹³C-labeled Azelastine). |
| Signal in the Azelastine channel of the IS-only sample is >20% of the LLOQ response. | The internal standard contains a significant amount of unlabeled analyte as an impurity. | Source a higher purity internal standard. |
Data Presentation
The following tables provide examples of quantitative data from a validated LC-MS/MS method for Azelastine in human plasma and hypothetical data illustrating linearity issues.
Table 1: Example Calibration Curve Parameters for Azelastine in Human Plasma
| Parameter | Value |
| Calibration Range | 10 - 5000 pg/mL |
| Regression Model | Linear, weighted (1/x²) |
| Correlation Coefficient (r²) | > 0.99 |
| Precision (%CV) at LLOQ | < 20% |
| Accuracy at LLOQ | 80 - 120% |
Data synthesized from a validated method.
Table 2: Hypothetical Data Illustrating Non-Linearity due to Ion Suppression
| Nominal Conc. (pg/mL) | Azelastine Peak Area | This compound Peak Area | Peak Area Ratio (Analyte/IS) | Calculated Conc. (pg/mL) | % Accuracy |
| 10 | 5,200 | 1,050,000 | 0.00495 | 9.9 | 99.0 |
| 100 | 51,500 | 1,030,000 | 0.0500 | 100.0 | 100.0 |
| 500 | 255,000 | 1,010,000 | 0.2525 | 505.0 | 101.0 |
| 2500 | 1,200,000 | 850,000 | 1.4118 | 2823.6 | 112.9 |
| 5000 | 2,100,000 | 600,000 | 3.5000 | 7000.0 | 140.0 |
This table demonstrates a significant drop in the internal standard's peak area at higher analyte concentrations, indicating potential ionization suppression, leading to poor accuracy at the high end of the curve.
Experimental Protocols
Protocol 1: Post-Extraction Spike Experiment to Assess Matrix Effects
Objective: To quantitatively assess the extent of ion suppression or enhancement caused by the sample matrix.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte (Azelastine) and internal standard (this compound) into the final reconstitution solution at low and high concentrations.
-
Set B (Post-Extraction Spike): Extract blank biological matrix (at least 6 different lots) and then spike the extracted matrix with the analyte and internal standard at low and high concentrations.
-
Set C (Pre-Extraction Spike): Spike the analyte and internal standard into the blank matrix before extraction.
-
-
Analysis: Inject all three sets of samples into the LC-MS/MS system.
-
Calculations:
-
Matrix Factor (MF) = (Peak area in Set B) / (Peak area in Set A)
-
Recovery (RE) = (Peak area in Set C) / (Peak area in Set B)
-
Process Efficiency (PE) = (Peak area in Set C) / (Peak area in Set A) = MF x RE
-
Interpretation:
-
An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.
-
The IS-normalized MF (MF of analyte / MF of IS) should be close to 1, indicating that the internal standard effectively compensates for the matrix effect. The coefficient of variation (%CV) of the IS-normalized MF across different matrix lots should be ≤15%.
Protocol 2: Optimization of this compound Concentration
Objective: To determine the optimal concentration of the this compound internal standard that provides a stable and reproducible signal without causing interference or detector saturation.
Methodology:
-
Prepare Working Solutions: Prepare a series of working solutions of this compound at different concentrations (e.g., 10, 50, 100, 200, 500 ng/mL).
-
Spike into Blank Matrix: Prepare multiple replicates (n=6) of blank biological matrix. Spike each replicate with one of the working IS solutions.
-
Sample Processing: Process the samples using the intended extraction method.
-
Analysis: Inject the processed samples into the LC-MS/MS system and record the peak area of this compound.
-
Data Evaluation: Calculate the mean peak area and the coefficient of variation (%CV) for each concentration. Select a concentration that provides a high signal-to-noise ratio and a %CV of <15%.
This structured approach to troubleshooting, supported by clear data interpretation and robust experimental protocols, will enable researchers to effectively identify and resolve calibration curve linearity issues with this compound.
References
Validation & Comparative
A Comparative Guide to Bioanalytical Method Validation for Azelastine: The Case for Azelastine-d3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bioanalytical methods for the quantification of Azelastine in biological matrices. We will explore a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method utilizing a structural analog internal standard, Clomipramine, and an alternative High-Performance Liquid Chromatography with UV detection (HPLC-UV) method. Critically, we will also detail the significant advantages and expected performance improvements offered by the use of a stable isotope-labeled internal standard, Azelastine-d3, the gold standard for quantitative bioanalysis.
The Gold Standard: Azelastine with this compound (Stable Isotope-Labeled Internal Standard)
While a specific published validation study for Azelastine using this compound was not identified, the principles of bioanalytical method validation and the extensive body of scientific literature strongly support its superiority. A stable isotope-labeled internal standard (SIL-IS) is chemically identical to the analyte, with the only difference being a slight increase in mass due to the incorporation of heavy isotopes (e.g., Deuterium, ¹³C, ¹⁵N).[1][2] This near-perfect analogy allows the SIL-IS to track the analyte through the entire analytical process—extraction, chromatography, and ionization—providing the most accurate correction for any potential variability.[2]
Expected Performance Advantages of this compound:
-
Enhanced Precision and Accuracy: SIL-IS, like this compound, co-elute with the analyte, meaning they experience the exact same matrix effects (ion suppression or enhancement), leading to more reliable and reproducible results.[3] This typically results in precision values (%CV) well within 15% and accuracy (% bias) within ±15% of the nominal concentration, as stipulated by regulatory guidelines.[1]
-
Improved Recovery Consistency: this compound will have virtually identical extraction recovery to Azelastine across different samples and concentrations, leading to more accurate quantification.
-
Mitigation of Matrix Effects: The most significant advantage is the compensation for matrix effects, a major challenge in bioanalysis.[3] Because the SIL-IS and the analyte are affected identically by the sample matrix, the ratio of their responses remains constant, leading to more accurate results.
Comparative Performance Data
The following tables summarize the validation parameters for an LC-MS/MS method using Clomipramine as an internal standard and an HPLC-UV method. A projected performance table for a method using this compound is also included, based on the well-documented advantages of SIL-IS.
Table 1: LC-MS/MS Method using this compound (Projected Performance)
| Validation Parameter | Expected Performance | Rationale for Superiority |
| Linearity (r²) | >0.995 | SIL-IS provides a more consistent response across the calibration range. |
| Lower Limit of Quantification (LLOQ) | ≤ 10 pg/mL | High sensitivity achievable with MS detection, with improved signal-to-noise due to better tracking. |
| Accuracy (% Bias) | ± 10% | Superior correction for matrix effects and extraction variability.[1] |
| Precision (%CV) | < 10% | Co-elution and identical ionization behavior minimize variability.[1] |
| Recovery | Consistent and reproducible | Near-identical chemical properties ensure consistent extraction efficiency with the analyte. |
| Matrix Effect | Effectively compensated | The SIL-IS experiences the same ion suppression/enhancement as the analyte.[3] |
Table 2: LC-MS/MS Method using Clomipramine Internal Standard [4][5]
| Validation Parameter | Reported Performance |
| Linearity (r²) | 0.9930 |
| Lower Limit of Quantification (LLOQ) | 10 pg/mL |
| Accuracy (% Bias) | -12.43% to 9.70% |
| Precision (%CV) | 4.13% to 17.91% |
| Recovery | Data not specified |
| Matrix Effect | No significant interference observed |
Table 3: HPLC-UV Method [6]
| Validation Parameter | Reported Performance |
| Linearity (r²) | >0.999 |
| Lower Limit of Quantification (LLOQ) | Data not specified |
| Accuracy (% Recovery) | 98.76% to 101.12% |
| Precision (%RSD) | 0.45% to 1.34% |
| Recovery | 99.65% to 100.54% |
| Matrix Effect | Not applicable (less susceptible in HPLC-UV) |
Experimental Protocols
Experimental Protocol for Azelastine Analysis using LC-MS/MS with this compound (Proposed)
This proposed method is based on established protocols for Azelastine bioanalysis and best practices for using a SIL-IS.
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 1.0 mL of human plasma, add 50 µL of this compound internal standard solution (concentration to be optimized).
-
Add 1.0 mL of 0.1 M sodium hydroxide.
-
Add 5 mL of n-hexane:isoamyl alcohol (99:1, v/v) as the extraction solvent.
-
Vortex for 10 minutes and centrifuge at 4000 rpm for 15 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
2. Chromatographic Conditions:
-
HPLC System: Agilent 1200 series or equivalent.
-
Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: Acetonitrile and 5 mM ammonium (B1175870) acetate (B1210297) (pH 6.4) in a gradient or isocratic elution.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
3. Mass Spectrometric Conditions:
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., API 5000).
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Azelastine: m/z 382.2 → 112.2[4]
-
This compound: To be determined based on the deuteration pattern (e.g., m/z 385.2 → 112.2).
-
-
Ion Source Parameters: Optimized for maximum signal intensity.
Experimental Protocol for Azelastine Analysis using LC-MS/MS with Clomipramine IS[4]
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 1.0 mL of plasma, 100 µL of Clomipramine internal standard (10 µg/mL) was added.[4]
-
The sample was extracted with n-hexane: 2-propanol (97:3, v/v).[4]
-
The organic layer was separated, evaporated, and the residue was reconstituted in acetonitrile: (5 mM)-ammonium acetate (1:1, v/v) solution.[4]
2. Chromatographic Conditions:
-
Column: YMC C8 column.[4]
-
Mobile Phase: Acetonitrile:(5 mM)-ammonium acetate solution (70:30, v/v, pH=6.4).[4]
-
Flow Rate: 0.25 mL/min.[4]
3. Mass Spectrometric Conditions:
Visualizing the Workflow
A clear understanding of the bioanalytical workflow is crucial for robust method development and validation.
Caption: Bioanalytical method validation workflow.
Conclusion
The choice of internal standard is a critical decision in the development of a robust and reliable bioanalytical method. While LC-MS/MS with a structural analog internal standard like Clomipramine provides good sensitivity and selectivity for Azelastine quantification, the use of a stable isotope-labeled internal standard, this compound, is unequivocally the superior approach. The near-identical physicochemical properties of this compound to the analyte ensure the most accurate correction for experimental variability, particularly matrix effects, leading to higher data quality and increased confidence in pharmacokinetic and bioequivalence study outcomes. For regulated bioanalysis where accuracy and precision are paramount, this compound should be the internal standard of choice.
References
- 1. benchchem.com [benchchem.com]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of Azelastine in Human Plasma by Validated Liquid Chromatography Coupled to Tandom Mass Spectrometry (LC-ESI/MS/MS) for the Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jddtonline.info [jddtonline.info]
A Comparative Guide to Internal Standards for Azelastine Bioanalysis: Azelastine-d3 vs. Structural Analogs
For researchers, scientists, and drug development professionals engaged in the quantitative bioanalysis of Azelastine, the selection of an appropriate internal standard (IS) is a critical determinant of assay accuracy, precision, and robustness. This guide provides an objective comparison between the use of a stable isotope-labeled (SIL) internal standard, specifically Azelastine-d3, and a non-deuterated, structural analog, using clomipramine (B1669221) as a case study. The comparison is supported by established principles of bioanalysis and published experimental data.
The Gold Standard: Stable Isotope-Labeled Internal Standards
In liquid chromatography-mass spectrometry (LC-MS/MS) based quantification, a stable isotope-labeled internal standard, such as this compound, is widely considered the gold standard. The fundamental principle of this approach, known as isotope dilution mass spectrometry, is that a SIL-IS is chemically and physically almost identical to the analyte of interest. This near-identical nature ensures that it behaves similarly during sample extraction, chromatography, and ionization in the mass spectrometer. Consequently, it can effectively compensate for variability in sample preparation, matrix effects, and instrument response, leading to more accurate and precise results.
An Alternative Approach: Non-Deuterated Structural Analogs
When a SIL-IS is unavailable or cost-prohibitive, a structural analog can be a viable alternative. A structural analog is a compound with a similar, but not identical, chemical structure to the analyte. For Azelastine analysis, clomipramine has been successfully used as an internal standard in a validated bioanalytical method. While a well-chosen structural analog can provide acceptable performance, it is crucial to thoroughly validate the method to ensure it adequately compensates for analytical variability. Differences in physicochemical properties between the analyte and the analog can lead to variations in extraction recovery and chromatographic behavior, which may impact data reliability.
Performance Comparison: this compound vs. Clomipramine
While a direct head-to-head experimental comparison between this compound and clomipramine is not available in the public literature, a comparative assessment can be made based on the validated performance of clomipramine and the well-documented advantages of SIL internal standards.
Theoretical Advantages of this compound:
-
Co-elution: this compound will have a very similar chromatographic retention time to Azelastine, ensuring that both are subjected to the same matrix effects at the point of elution.
-
Similar Ionization Efficiency: The ionization efficiency of this compound in the mass spectrometer will be nearly identical to that of Azelastine, providing better compensation for ion suppression or enhancement.
-
Comparable Extraction Recovery: The recovery of this compound during sample preparation is expected to closely mirror that of Azelastine across different lots of biological matrix.
Validated Performance of Clomipramine as an Internal Standard:
A validated LC-MS/MS method for the determination of Azelastine in human plasma utilized clomipramine as the internal standard.[1][2][3] The performance of this method is summarized in the table below.
| Parameter | Performance Metric | Result |
| Linearity | Calibration Curve Range | 10 - 5000 pg/mL |
| Correlation Coefficient (r²) | 0.9930 | |
| Precision | Intra-day (%CV) | 4.13 - 8.15% |
| Inter-day (%CV) | 11.06 - 13.86% | |
| Accuracy | Intra-day (% Accuracy) | 105.05 - 108.50% |
| Inter-day (% Accuracy) | 87.57 - 109.70% | |
| Lower Limit of Quantification (LLOQ) | 10 pg/mL |
Table 1: Performance data for the LC-MS/MS analysis of Azelastine in human plasma using clomipramine as an internal standard.[1][2][3]
Experimental Protocols
Bioanalytical Method for Azelastine using Clomipramine IS[1][2][3]
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of human plasma, add the internal standard solution (clomipramine).
-
Extract the analytes using a mixture of n-hexane and 2-propanol (97:3, v/v).
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in a solution of acetonitrile (B52724) and 5 mM ammonium (B1175870) acetate (B1210297) (1:1, v/v).
2. LC-MS/MS Analysis:
-
LC System: NANOSPACE SI-2 3301 system.[1]
-
Mobile Phase: Acetonitrile and 5 mM ammonium acetate solution (70:30, v/v, pH 6.4).[1][2][3]
-
Ionization Mode: Electrospray Ionization (ESI), Positive.[1][2][3]
-
MRM Transitions:
Visualizations
References
Cross-Validation of Azelastine Bioanalytical Methods: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two distinct liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Azelastine (B1213491) in human plasma. By presenting the methodologies and performance data from two independent laboratory validations, this document simulates a cross-validation exercise to inform the development and transfer of robust bioanalytical assays. The comparison highlights the use of a deuterated internal standard versus a non-deuterated analog, offering insights into best practices for ensuring data integrity in pharmacokinetic and bioequivalence studies.
Experimental Protocols
A successful cross-validation of an analytical method between laboratories hinges on a thorough understanding and harmonization of the experimental protocols. Below is a detailed comparison of the key methodological parameters from two published and validated bioanalytical methods for Azelastine.
Method 1 employs a deuterated internal standard, Azelastine-(13)C,d3, which is considered the gold standard for LC-MS/MS assays due to its ability to closely mimic the analyte's behavior during sample preparation and analysis.[1][2][3] Method 2 utilizes a non-deuterated internal standard, Clomipramine.[4][5][6][7][8]
| Parameter | Method 1 (with Deuterated IS) | Method 2 (with Non-Deuterated IS) |
| Internal Standard | Azelastine-(13)C,d3 | Clomipramine |
| Sample Preparation | Liquid-Liquid Extraction | Liquid-Liquid Extraction with n-hexane: 2-propanol (97:3, v/v) |
| Chromatographic Column | Not specified in abstract | YMC C8 |
| Mobile Phase | Isocratic | Acetonitrile:(5 mM)-ammonium acetate (B1210297) solution (70:30, v/v, pH=6.4) |
| Flow Rate | Not specified in abstract | 0.25 mL/min |
| Mass Spectrometer | Tandem Mass Spectrometry | API5000 MS system |
| Ionization Mode | Not specified in abstract | Positive Electrospray Ionization (ESI+) |
| Monitored Transitions (m/z) | Not specified in abstract | Azelastine: 382.2→112.2, Clomipramine: 315.3→228.0 |
Performance Data Comparison
The performance of a bioanalytical method is evaluated through a series of validation experiments. The following tables summarize the key quantitative data from the two methods, providing a direct comparison of their linearity, sensitivity, precision, and accuracy.
Table 1: Linearity and Sensitivity
| Parameter | Method 1 (with Deuterated IS) | Method 2 (with Non-Deuterated IS) |
| Calibration Curve Range | 10.0 - 1000 pg/mL (for Azelastine) | 10 - 5000 pg/mL |
| Lower Limit of Quantification (LLOQ) | 10.0 pg/mL | 10 pg/mL |
Table 2: Precision and Accuracy
| Parameter | Method 1 (with Deuterated IS) | Method 2 (with Non-Deuterated IS) |
| Intra-day Precision (%CV) | ≤ 12.8% | 4.13 - 8.15% |
| Inter-day Precision (%CV) | ≤ 12.8% | 11.06 - 13.86% |
| Intra-day Accuracy | Not specified in abstract | 105.05 - 108.50% |
| Inter-day Accuracy | Not specified in abstract | 87.57 - 109.70% |
Inter-Laboratory Cross-Validation Workflow
A formal cross-validation between two or more laboratories is a critical step in method transfer and ensures consistency of results across different sites. The following diagram illustrates a typical workflow for such a study.
Caption: Workflow for Inter-Laboratory Method Cross-Validation.
References
- 1. Simultaneous determination of azelastine and its major metabolite desmethylazelastine in human plasma using high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Simultaneous determination of azelastine and its major metabolite desmethylazelastine in human plasma using high performance liquid chromatography-tandem mass spectrometry. | Sigma-Aldrich [sigmaaldrich.com]
- 4. ICI Journals Master List [journals.indexcopernicus.com]
- 5. Determination of Azelastine in Human Plasma by Validated Liquid Chromatography Coupled to Tandom Mass Spectrometry (LC-ESI/MS/MS) for the Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of Azelastine in Human Plasma by Validated Liquid Chromatography Coupled to Tandom Mass Spectrometry (LC-ESI/MS/MS) for the Clinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. jcpjournal.org [jcpjournal.org]
A Comparative Guide to the Isotopic Purity of Azelastine-d3 Standards
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical analysis and clinical research, the use of stable isotope-labeled internal standards is paramount for achieving accurate and reliable quantitative results. Azelastine-d3, a deuterated analog of the antihistamine Azelastine, serves as a critical internal standard in bioanalytical assays. Its isotopic purity—the extent to which the hydrogen atoms at specific positions are replaced by deuterium—is a crucial parameter that directly impacts the quality and reproducibility of experimental data. This guide provides an objective comparison of this compound standards, supported by established experimental protocols for verifying isotopic purity.
The Critical Role of Isotopic Purity
The fundamental principle behind using a deuterated internal standard is its chemical near-identity to the analyte, allowing it to mimic the analyte's behavior during sample preparation and analysis, particularly in mass spectrometry-based methods. However, the presence of unlabeled (d0) or partially labeled (d1, d2) species in the this compound standard can introduce significant analytical errors, leading to an overestimation of the analyte's concentration. Therefore, a high degree of isotopic enrichment is a hallmark of a quality deuterated standard.
Comparative Analysis of this compound Standards
While a direct, head-to-head experimental comparison of all commercially available this compound standards is not publicly available, we can construct an illustrative comparison based on the typical specifications provided by reputable suppliers. High-quality deuterated standards generally boast an isotopic enrichment of over 98%.
Table 1: Illustrative Comparison of Isotopic Purity Specifications for Commercial this compound Standards
| Supplier | Stated Isotopic Purity/Enrichment | Unlabeled (d0) Content |
| Supplier A (Illustrative) | ≥98% Isotopic Enrichment | Not Specified |
| Supplier B (Illustrative) | >99% Deuterated Forms (d1-d3) | ≤1% d0 |
| Supplier C (Illustrative) | Isotopic Purity: 99.2% (d3) | <0.5% (d0) |
Note: This table is for illustrative purposes and is based on generally available product information. Researchers should always refer to the certificate of analysis for lot-specific data.
Experimental Protocol for Isotopic Purity Determination
The isotopic purity of this compound can be reliably determined using high-resolution mass spectrometry (HRMS), either through direct infusion or coupled with liquid chromatography (LC-HRMS). The latter is often preferred as it can separate the deuterated standard from any potential impurities.
Objective:
To determine the isotopic distribution and calculate the isotopic purity of an this compound standard.
Materials:
-
This compound standard
-
Unlabeled Azelastine standard (for reference)
-
LC-MS grade methanol (B129727)
-
LC-MS grade water
-
LC-MS grade formic acid
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
-
UHPLC system
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the this compound standard in methanol at a concentration of 1 mg/mL.
-
Prepare a working solution by diluting the stock solution to a final concentration of 1 µg/mL in a 50:50 methanol:water solution containing 0.1% formic acid.
-
Prepare a similar working solution of the unlabeled Azelastine standard.
-
-
LC-HRMS Analysis:
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Methanol with 0.1% formic acid
-
Gradient: A suitable gradient to ensure good peak shape and separation from any impurities.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Mass Analyzer: Set to high-resolution mode (e.g., >30,000 FWHM)
-
Scan Range: m/z 100-500
-
Acquisition Mode: Full scan
-
-
-
Data Analysis:
-
Acquire the mass spectrum of the unlabeled Azelastine to determine its monoisotopic mass and natural isotopic distribution. The theoretical monoisotopic mass of the protonated unlabeled Azelastine ([M+H]+) is approximately 382.1633 m/z.
-
Acquire the mass spectrum of the this compound standard. The theoretical monoisotopic mass of the protonated this compound ([M+3D+H]+) is approximately 385.1820 m/z.
-
Identify the ion signals corresponding to the unlabeled (d0), partially labeled (d1, d2), and fully labeled (d3) species in the this compound sample.
-
Extract the ion chromatograms for each of these species and integrate the peak areas.
-
Calculate the isotopic purity using the following formula:
Isotopic Purity (%) = [Area(d3) / (Area(d0) + Area(d1) + Area(d2) + Area(d3))] x 100
-
Visualizing the Workflow and Data Interpretation
To further clarify the process, the following diagrams illustrate the experimental workflow and the logic behind interpreting the mass spectrometry data.
Figure 1. Experimental workflow for assessing the isotopic purity of this compound.
Figure 2. Logical flow for interpreting mass spectrometry data to determine isotopic purity.
Conclusion
The selection of a high-purity this compound internal standard is a critical step in the development of robust and reliable bioanalytical methods. While commercial suppliers generally provide standards with high isotopic enrichment, it is incumbent upon the researcher to verify the isotopic purity, especially for regulated studies. The LC-HRMS method detailed in this guide provides a reliable framework for this verification. By ensuring the isotopic integrity of the internal standard, researchers can have greater confidence in the accuracy and precision of their quantitative data, ultimately contributing to the successful advancement of drug development and clinical research.
Unraveling Azelastine's Journey in the Body: A Comparative Guide to Understanding Inter-Subject Pharmacokinetic Variability
For researchers, scientists, and drug development professionals, understanding the pharmacokinetic profile of a drug is paramount. This guide provides a comparative analysis of the inter-subject variability in azelastine (B1213491) pharmacokinetics, with a special focus on the application of deuterated internal standards, such as azelastine-d3, in bioanalytical methods. We delve into experimental data, present detailed protocols, and offer visualizations to illuminate the factors influencing azelastine's absorption, distribution, metabolism, and excretion (ADME).
Azelastine, a potent second-generation antihistamine, is widely used for the management of allergic rhinitis. However, its therapeutic efficacy and potential for adverse effects can be influenced by how its concentration changes over time in the body, a process that often varies significantly among individuals. This inter-subject variability is a critical consideration in drug development and clinical practice. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis, as it ensures the highest accuracy and precision in quantifying drug concentrations in biological matrices. A deuterated internal standard co-elutes with the analyte and has the same extraction recovery and ionization response, which helps to control for variability during sample processing and analysis.[1]
Comparative Pharmacokinetic Parameters of Azelastine
The following tables summarize key pharmacokinetic parameters of azelastine from various studies, highlighting the variability observed across different formulations and study populations. This data underscores the importance of robust bioanalytical methods to accurately characterize these differences.
| Study Population | Formulation | Dose | Cmax (ng/mL) | Tmax (hr) | AUC (ng·h/mL) | Half-life (hr) | Internal Standard Used | Reference |
| Healthy Korean Male Volunteers (n=23) | Oral Tablet (Reference) | 2 x 1 mg | 1.02 ± 0.37 | 5.9 | 25.96 ± 10.84 | Not Reported | Clomipramine (B1669221) | [2] |
| Healthy Korean Male Volunteers (n=23) | Oral Tablet (Test) | 2 x 1 mg | 1.10 ± 0.43 | 5.6 | 28.24 ± 11.09 | Not Reported | Clomipramine | [2] |
| Healthy Korean Male Volunteers (n=18) | Oral Tablet (Reference) | 2 x 1 mg | 0.58 ± 0.11 | 6.0 | Not Reported | 23.42 ± 5.95 | Clomipramine | [3] |
| Healthy Korean Male Volunteers (n=18) | Oral Tablet (Test) | 2 x 1 mg | 0.59 ± 0.16 | 6.0 | Not Reported | 26.44 ± 6.92 | Clomipramine | [3] |
| Healthy Volunteers (n=12) | Oral Tablet | 2.2 mg | 1.5 | 4.6 | 47.3 | 25.5 | Radioimmunoassay (co-detects metabolite) | [4] |
| Healthy Volunteers (n=12) | Oral Tablet | 4.4 mg | 3.3 | 4.6 | 93.7 | 25.5 | Radioimmunoassay (co-detects metabolite) | [4] |
| Healthy Volunteers (n=12) | Oral Tablet | 8.8 mg | 6.0 | 4.6 | 208.0 | 25.5 | Radioimmunoassay (co-detects metabolite) | [4] |
| Healthy Volunteers (n=12) | Oral Tablet | 17.6 mg | 12.5 | 4.6 | 405.9 | 25.5 | Radioimmunoassay (co-detects metabolite) | [4] |
| Healthy Male Subjects (n=18) | 0.15% Nasal Spray | 822 mcg | 0.409 | 4.0 | 9.312 | 25 | Not Specified | [5] |
The Gold Standard: Deuterated Internal Standards in Azelastine Bioanalysis
While many studies have successfully used structural analogs like clomipramine as internal standards, the ideal internal standard for mass spectrometry-based bioanalysis is a stable isotope-labeled version of the analyte.[1] For azelastine, this would be a deuterated form, such as this compound. The use of a deuterated internal standard is crucial for mitigating matrix effects, which are a common source of variability and inaccuracy in LC-MS/MS assays.[6] Matrix effects arise from the co-eluting endogenous components of the biological sample that can suppress or enhance the ionization of the analyte, leading to erroneous quantification.[6] Because a deuterated internal standard has nearly identical physicochemical properties to the analyte, it experiences the same matrix effects, allowing for accurate normalization of the analyte's signal.[1]
One study successfully developed a quantitative selected-ion monitoring method for azelastine in beagle dog plasma using N-methyl deuterium (B1214612) labelled azelastine as the internal standard.[7] Another study on the simultaneous determination of azelastine and its major metabolite, desmethylazelastine, in human plasma utilized Azelastine-(13)C, d(3) as the internal standard.[8]
Experimental Protocols: A Closer Look at the Methodology
The following sections detail a typical experimental protocol for the quantification of azelastine in human plasma using LC-MS/MS, which is a common method in pharmacokinetic studies.
Sample Preparation: Liquid-Liquid Extraction
A common and effective method for extracting azelastine and its internal standard from plasma is liquid-liquid extraction (LLE).
-
To a 1 mL aliquot of human plasma, add a known amount of the internal standard (e.g., this compound or clomipramine).
-
Add an extraction solvent, such as a mixture of n-hexane and 2-propanol (97:3, v/v).[9]
-
Vortex the mixture to ensure thorough mixing and extraction of the analytes into the organic phase.
-
Centrifuge the samples to separate the organic and aqueous layers.
-
Transfer the organic layer to a new tube and evaporate it to dryness under a stream of nitrogen.
-
Reconstitute the residue in a solution suitable for injection into the LC-MS/MS system, for example, a mixture of acetonitrile (B52724) and 5 mM ammonium (B1175870) acetate (B1210297) (1:1, v/v).[9]
Chromatographic and Mass Spectrometric Conditions
The separation and detection of azelastine and the internal standard are achieved using a liquid chromatograph coupled to a tandem mass spectrometer.
-
Chromatographic Column: A C8 or C18 reversed-phase column is typically used for separation. For instance, a YMC C8 column has been reported to be effective.[9]
-
Mobile Phase: A common mobile phase is a mixture of acetonitrile and an aqueous buffer, such as 5 mM ammonium acetate, often in a gradient or isocratic elution mode.[9]
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI+) mode is commonly employed.
-
Detection: Detection is performed using Multiple Reaction Monitoring (MRM), which provides high selectivity and sensitivity. The MRM transitions for azelastine and a common internal standard are:
Visualizing the Workflow
The following diagram illustrates the typical experimental workflow for a pharmacokinetic study of azelastine using a deuterated internal standard and LC-MS/MS analysis.
Conclusion
The pharmacokinetic profile of azelastine exhibits notable inter-subject variability, which is influenced by factors such as formulation and individual patient characteristics. The accurate characterization of this variability is heavily reliant on robust and precise bioanalytical methods. The use of a deuterated internal standard, such as this compound, in conjunction with LC-MS/MS, represents the most reliable approach to quantify azelastine in biological matrices. This guide provides a foundational understanding of the key pharmacokinetic parameters, the experimental methodologies employed, and the importance of appropriate internal standards for researchers and professionals in the field of drug development. By adhering to these best practices, a more comprehensive and accurate picture of azelastine's behavior in the human body can be achieved, ultimately contributing to its safer and more effective clinical use.
References
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. Determination of Azelastine in Human Plasma by Validated Liquid Chromatography Coupled to Tandom Mass Spectrometry (LC-ESI/MS/MS) for the Clinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jcpjournal.org [jcpjournal.org]
- 4. Tolerability, pharmacokinetics and dose linearity of azelastine hydrochloride in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 7. Pharmacokinetic and biopharmaceutical studies on azelastine hydrochloride in beagle dogs by quantitative selected-ion monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Determination of Azelastine in Human Plasma by Validated Liquid Chromatography Coupled to Tandom Mass Spectrometry (LC-ESI/MS/MS) for the Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Azelastine-d3: A Step-by-Step Guide for Laboratory Professionals
Azelastine-d3, a deuterated analog of the potent H1-receptor antagonist Azelastine, requires careful handling and disposal to ensure laboratory safety and environmental protection. This guide provides detailed procedures for the proper disposal of this compound, aligning with standard laboratory safety practices and regulatory requirements. Adherence to these protocols is essential for minimizing risks associated with this chemical compound.
Chemical and Physical Properties of this compound
A summary of the key chemical and physical properties of this compound is presented below. Understanding these characteristics is fundamental to safe handling and disposal.
| Property | Value |
| Analyte Name | This compound |
| CAS Number | 758637-88-6 |
| Molecular Formula | C₂₁H₂₁D₃ClN₃O |
| Molecular Weight | 384.92 g/mol |
| Appearance | White to off-white solid |
| Storage Temperature | -20°C |
Health Hazard Information
Azelastine and its hydrochloride salt are classified as harmful if swallowed.[1][2] Ingestion may lead to adverse health effects, and therefore, appropriate personal protective equipment (PPE), including gloves, lab coats, and eye protection, should be worn at all times when handling this compound.[2][3][4]
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the necessary steps for the safe disposal of this compound in a laboratory setting. This procedure is designed to comply with general hazardous waste regulations. However, researchers must consult and adhere to their institution's specific waste disposal guidelines and local regulations.
Step 1: Waste Identification and Segregation
-
Characterize the Waste: Identify all waste containing this compound. This includes pure, unused product, contaminated consumables (e.g., pipette tips, vials, gloves), and solutions.
-
Segregate the Waste: Do not mix this compound waste with non-hazardous or other types of chemical waste. Keep it in a designated, properly labeled hazardous waste container.
Step 2: Packaging and Labeling
-
Container Selection: Use a chemically resistant, leak-proof container with a secure lid for collecting this compound waste.
-
Labeling: Clearly label the waste container with the following information:
-
"Hazardous Waste"
-
"this compound"
-
List of all components in the container (including solvents)
-
Accumulation start date
-
Hazard pictograms (e.g., exclamation mark for acute toxicity)
-
Step 3: Storage of Waste
-
Storage Location: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Secondary Containment: Place the primary waste container in a secondary container to prevent spills or leaks.
-
Temperature: Store in a cool, dry place, away from incompatible materials.[5]
Step 4: Disposal Procedure
-
Engage a Licensed Waste Disposal Company: The disposal of this compound must be handled by a licensed and approved hazardous waste disposal company.[1][3][4] Do not attempt to dispose of this chemical down the drain or in regular trash.
-
Incineration: For surplus and non-recyclable this compound, the recommended disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber.[4] This can be achieved by dissolving or mixing the material with a combustible solvent.[4] This process should only be carried out by a certified waste disposal facility.
-
Documentation: Maintain a record of all disposed this compound waste, including quantities and disposal dates, in accordance with institutional and regulatory requirements.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: this compound Disposal Workflow.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
